molecular formula C9H11BFNO3 B1418011 (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-45-9

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1418011
CAS No.: 874289-45-9
M. Wt: 211 g/mol
InChI Key: QJQODUQVWPKFJI-UHFFFAOYSA-N
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Description

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BFNO3 and its molecular weight is 211 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQODUQVWPKFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660185
Record name [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid
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Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-45-9
Record name B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in medicinal chemistry and pharmaceutical development. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for metabolic and pharmacokinetic modulation, and an ethylcarbamoyl group for hydrogen bonding interactions—makes it a highly strategic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its utility, provide detailed experimental protocols, and outline best practices for its safe handling and storage, offering field-proven insights for its effective implementation in drug discovery programs.

The Strategic Importance of Functionalized Arylboronic Acids in Medicinal Chemistry

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of novel therapeutics. Among these, the Suzuki-Miyaura coupling is a cornerstone, enabling the efficient formation of carbon-carbon bonds. Boronic acids are pivotal reagents in these transformations due to their versatile reactivity, general stability, and relatively low toxicity.[1] When used in drug design, the boronic acid moiety is ultimately degraded in the body to boric acid, which is considered a "green compound" and is readily eliminated.[1]

The incorporation of specific functional groups onto the arylboronic acid scaffold provides a powerful tool for fine-tuning the properties of the final drug candidate.

  • Fluorine Substitution: The presence of a fluorine atom, as in this compound, is a common strategy in drug design. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influence pKa, and enhance binding affinity. Furthermore, the C-F bond is exceptionally stable, often improving metabolic resistance and increasing the bioavailability of a compound.[2][3]

  • Hydrogen Bonding Moieties: Groups like the ethylcarbamoyl substituent offer sites for specific hydrogen bond donor and acceptor interactions. These interactions are critical for molecular recognition and can anchor a drug molecule within the active site of a target protein, thereby enhancing potency and selectivity.

The strategic combination of these features in a single building block makes this compound an invaluable asset for constructing libraries of diverse compounds and accelerating the discovery of new drug candidates, particularly in fields like oncology and inflammatory diseases.[2][4]

Core Compound Profile: this compound

Chemical Structure

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and an N-ethylcarboxamide group. The substituents are arranged to maximize their utility in synthetic transformations and molecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below. This data is essential for experimental planning, reaction calculations, and analytical characterization.

PropertyValueSource(s)
CAS Number 874289-45-9[5]
Molecular Formula C₉H₁₁BFNO₃[5][6]
Molecular Weight 211.00 g/mol [6]
Synonyms 5-(Ethylcarbamoyl)-2-fluorobenzeneboronic acid[5]
Appearance Solid (typically off-white to white powder)[7]
SMILES CCNC(=O)c1cc(B(O)O)c(F)cc1N/A
InChI Key YKVYXPNIWCYXCI-UHFFFAOYSA-N (for a related structure)

Synthesis and Purification

Retrosynthetic Rationale

The synthesis of arylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and robust strategy is the metal-halogen exchange of an aryl bromide or iodide, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester and subsequent acidic hydrolysis.

For this compound, the retrosynthesis logically disconnects at the carbon-boron bond. The key starting material would be a halogenated N-ethyl-3-halo-4-fluorobenzamide. A bromine atom is often preferred for its balance of reactivity and stability.

Representative Synthesis Protocol

This protocol is a representative method based on established procedures for analogous compounds.[8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of the Aryl Bromide Precursor (N-Ethyl-3-bromo-4-fluorobenzamide)

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with a base like DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add ethylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup: dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-ethyl-3-bromo-4-fluorobenzamide.

Step 2: Boronic Acid Formation via Lithium-Halogen Exchange

  • Crucially, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the N-ethyl-3-bromo-4-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 eq, 1.6 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.

  • After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding 1M HCl solution at 0 °C.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude boronic acid can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a structural motif prevalent in many FDA-approved drugs.[1][4]

Mechanistic Role and Advantages

In a typical Suzuki-Miyaura cycle, the boronic acid undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with an aryl or vinyl halide/triflate. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Using this compound in this context allows for the direct installation of the fluorinated and N-ethylcarbamoyl-substituted phenyl ring onto a diverse range of molecular scaffolds, providing a rapid route to novel and potentially bioactive molecules.

Experimental Workflow and Protocol

The following diagram and protocol outline a standard workflow for a Suzuki-Miyaura coupling reaction utilizing this boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants 1. Combine: - Aryl Halide (Ar-X) - Boronic Acid (1.1-1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) Solvent 2. Add Degassed Solvent (e.g., Dioxane/H2O) Reactants->Solvent Heat 3. Heat Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS Solvent->Heat Workup 4. Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine Heat->Workup Dry 5. Dry & Concentrate: - Dry (Na2SO4) - Filter, Evaporate Workup->Dry Purify 6. Purify: Column Chromatography Dry->Purify Product Final Product (Ar-Ar') Purify->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to obtain the desired biaryl product.

Safety, Handling, and Storage

Scientific integrity and laboratory safety are paramount. The following guidelines are synthesized from material safety data sheets (MSDS) for this compound and structurally related boronic acids.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[10]

  • Skin Irritation: Causes skin irritation.[11]

  • Eye Irritation: Causes serious eye irritation.[11]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[13][14]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[11]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation. Avoid contact with skin and eyes.[12][13]

Storage and Stability
  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]

  • Chemical Stability: Stable under normal conditions.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][12]

Conclusion

This compound is more than a simple reagent; it is a meticulously designed building block that offers medicinal chemists a strategic advantage. Its constituent parts—the reactive boronic acid, the modulating fluorine atom, and the hydrogen-bonding carbamoyl group—work in concert to facilitate the synthesis of complex, drug-like molecules with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthetic access, and application in cornerstone reactions like the Suzuki-Miyaura coupling, combined with a commitment to safe laboratory practices, will empower research and development teams to fully leverage its potential in the quest for next-generation therapeutics.

References

A Comprehensive Technical Guide to the Synthesis of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, scientifically grounded protocol for the synthesis of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary medicinal chemistry. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful and reproducible synthesis.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1][2][3] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The presence of the fluorophenyl moiety can enhance the metabolic stability and binding affinity of drug candidates, while the ethylcarbamoyl group provides a point for further molecular elaboration and can influence solubility and pharmacokinetic properties.[5][6] This guide will delineate a robust and scalable synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-step sequence starting from the readily accessible 3-bromo-4-fluorobenzoic acid. The first step involves the formation of the corresponding N-ethyl amide, followed by a borylation reaction at the site of the bromine atom and subsequent hydrolysis to yield the target boronic acid.

Synthesis_Workflow A 3-Bromo-4-fluorobenzoic acid B Amide Formation A->B Ethylamine, Coupling Agent C 3-Bromo-N-ethyl-4-fluorobenzamide B->C D Borylation C->D n-BuLi, Trialkyl borate E Aryl Boronate Ester D->E F Hydrolysis E->F Aqueous Acid G This compound F->G

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 3-Bromo-N-ethyl-4-fluorobenzamide

The initial step focuses on the creation of the amide bond, a fundamental transformation in organic synthesis.[7]

Experimental Protocol: Amide Formation
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzoic acid (1.0 equivalent).

  • Acyl Chloride Formation (Method A): Suspend the carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the slow addition of thionyl chloride (1.2 equivalents). Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is used directly in the next step.[8][9]

  • Direct Amide Coupling (Method B): Alternatively, for a milder, one-pot procedure, dissolve the 3-bromo-4-fluorobenzoic acid in an anhydrous polar aprotic solvent like DMF or DCM. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and ethylamine (1.1 equivalents, either as a solution or hydrochloride salt). Cool the mixture to 0°C and add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours.[9]

  • Amidation: Dissolve the crude acyl chloride (from Method A) in anhydrous DCM and cool to 0°C. Slowly add a solution of ethylamine (2.2 equivalents) and triethylamine (1.2 equivalents) in DCM. Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with water. If using a coupling reagent, filter off any solid byproducts. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-N-ethyl-4-fluorobenzamide.[10][11] The product can be further purified by recrystallization or column chromatography on silica gel.

Part 2: Borylation and Hydrolysis to this compound

This pivotal step introduces the boronic acid functionality. The choice of borylation method is critical and often depends on the substrate's functional group tolerance.[12][13][14] Given the presence of an amide proton, a lithium-halogen exchange is a suitable approach, provided the reaction is conducted at low temperatures.

Experimental Protocol: Borylation and Hydrolysis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3-bromo-N-ethyl-4-fluorobenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: The low temperature is crucial to prevent side reactions, such as deprotonation of the amide N-H or attack at the carbonyl group by the highly basic n-BuLi.[15][16][17]

  • Borylation: To the freshly prepared aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 equivalents), dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[18]

  • Hydrolysis: Cool the reaction mixture to 0°C in an ice bath and slowly add an aqueous solution of a mineral acid, such as 2 M sulfuric acid or hydrochloric acid, with vigorous stirring.[18] Continue stirring for 30-60 minutes. The hydrolysis of the boronate ester to the boronic acid is typically rapid under these conditions.[4][19]

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent under reduced pressure, the crude this compound is obtained. Purification can be challenging due to the amphiphilic nature of the product. Common methods include:

    • Recrystallization: From a suitable solvent system, such as an ethyl acetate/hexane mixture.[20][21]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., NaOH). The boronic acid will form a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[22]

    • Column Chromatography: While sometimes difficult, chromatography on silica gel can be effective. A polar eluent system, potentially with a small amount of acetic acid to suppress tailing, may be required.[20][21][23]

Borylation_Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Borylation & Hydrolysis A Aryl-Br C Aryl-Li A->C -78°C, THF D n-BuBr A->D B n-BuLi B->C B->D E Aryl-Li G Aryl-B(OR)3Li E->G F B(OR)3 F->G H Aryl-B(OR)2 G->H Work-up J Aryl-B(OH)2 H->J I H3O+ I->J

Caption: Key steps in the borylation and hydrolysis sequence.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.5 ppm, showing characteristic splitting patterns due to H-H and H-F coupling. The ethyl group protons will be visible as a quartet and a triplet. The amide N-H and boronic acid B(OH)₂ protons will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.[24]
¹³C NMR Aromatic carbons will be observed between 110-170 ppm. The carbon attached to the boron atom will be broad. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The amide carbonyl and ethyl group carbons will also be present.[24]
¹⁹F NMR A single resonance corresponding to the fluorine atom on the aromatic ring.
¹¹B NMR A broad signal in the range of 27-33 ppm is characteristic of a trigonal boronic acid.[25]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₉H₁₁BFNO₃ (211.00 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and the B-O stretch (~1350 cm⁻¹).

Safety and Handling Precautions

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[15][26] It must be handled under a strictly inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[16][17] Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.[27]

  • Trialkyl Borates: These are flammable liquids and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are essential for the lithium-halogen exchange and borylation steps to prevent quenching of the organolithium intermediate.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and adherence to anhydrous and inert atmosphere techniques, particularly during the borylation step. The protocol outlined in this guide, based on established organometallic and amide formation chemistry, provides a reliable pathway to this valuable building block. Successful synthesis and purification will furnish researchers with a key intermediate for the development of novel therapeutics and other advanced materials.

References

An In-Depth Technical Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluoro substituent, and an ethylcarbamoyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in a cornerstone cross-coupling reaction, and insights into its role in modern drug discovery.

Core Chemical Properties and Data

The fundamental physicochemical properties of this compound are summarized below. While experimentally determined data for this specific compound are not extensively published, the provided values are based on its chemical structure and data from closely related analogues.

PropertyValueSource
CAS Number 874289-45-9[1]
Molecular Formula C₉H₁₁BFNO₃[1]
Molecular Weight 211.00 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in methanol, DMSO, and DMF (predicted)Inferred from related compounds
Melting Point Not available

A Note on Stability: Boronic acids are known to undergo dehydration to form cyclic boroxines. It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation.[2]

The Synthetic Utility: A Focus on the Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[4]

The fluorine atom at the ortho position to the boronic acid can influence the reactivity of the molecule. While it is an electron-withdrawing group, which can affect the transmetalation step, its steric and electronic presence can be strategically exploited in directing the coupling reaction.[5] The ethylcarbamoyl group provides a site for further functionalization or can act as a key pharmacophoric element.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid This compound (Ar'-B(OH)2) Base Base (e.g., K2CO3) Boronic_Acid->Base Activation Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure adapted from established methods for similar fluorinated phenylboronic acids.[6][7] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of the Core Moiety: A General Approach

A potential synthetic pathway could involve the amidation of 4-fluoro-3-nitrobenzoic acid with ethylamine, followed by reduction of the nitro group to an amine, diazotization, and a Sandmeyer-type reaction to introduce a bromine atom. The resulting bromo-functionalized N-ethyl-benzamide would then undergo a Miyaura borylation or a lithium-halogen exchange followed by trapping with a borate ester to yield the final product.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a key component in the toolbox of medicinal and materials chemists. As the demand for novel, highly functionalized molecules continues to grow, the importance of specialized reagents like this boronic acid derivative will undoubtedly increase, paving the way for the discovery of new therapeutics and advanced materials.

References

An In-depth Technical Guide to the Solubility and Stability of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, a bespoke organoboron compound, stands at the confluence of synthetic utility and pharmaceutical potential. Its unique structural features—a fluorinated phenyl ring, an ethylcarbamoyl group, and the versatile boronic acid moiety—make it a valuable intermediate in modern medicinal chemistry, particularly in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1] The efficacy of this reagent in any synthetic or formulation workflow is, however, fundamentally governed by its physicochemical properties. Solubility dictates its behavior in reaction media and formulation vehicles, while its stability determines its shelf-life, reactivity, and impurity profile.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing the solubility and stability of this compound. Moving beyond a mere recitation of facts, this document elucidates the mechanistic principles underpinning its behavior, offers field-proven experimental protocols for its characterization, and provides actionable insights for its practical application.

I. Physicochemical Properties and Structural Considerations

The behavior of this compound is a direct consequence of its molecular structure.

  • The Arylboronic Acid Core: Boronic acids are Lewis acids capable of forming reversible covalent bonds with diols.[2] They typically have high melting points and are prone to dehydration, forming cyclic trimers known as boroxines.[1][3]

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing. This electronic effect can influence the acidity of the boronic acid and its susceptibility to certain degradation pathways.

  • The 5-Ethylcarbamoyl Group: This functional group introduces a site for hydrogen bonding and possesses a carbonyl oxygen. Intramolecular coordination between the carbonyl oxygen and the boron atom could potentially occur, which has been shown to dramatically enhance the oxidative stability of boronic acids by diminishing electron density on the boron atom.[4][5][6]

PropertyExpected CharacteristicsRationale
Molecular Formula C₉H₁₁BFNO₃Based on its chemical structure.
Molecular Weight ~211.00 g/mol Calculated from the molecular formula.[7]
Appearance White to off-white solidTypical for arylboronic acids.[8]
pKa Estimated ~7-9The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring.[1]

II. Solubility Profiling: A Practical Approach

A thorough understanding of solubility is critical for reaction optimization, purification, and formulation development. While specific data for this molecule is not widely published, its solubility can be systematically determined. Arylboronic acids generally exhibit low solubility in water but are more soluble in polar organic solvents.[9][10][11][12]

Expected Solubility Trends
  • High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ketones (e.g., acetone) are expected to be good solvents due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Ethers (e.g., Tetrahydrofuran (THF), Dioxane) and alcohols (e.g., Methanol, Ethanol) are likely to be effective solvents. Recrystallization from hot ethanol is a common purification method for arylboronic acids.[13]

  • Low Solubility: Non-polar solvents such as hydrocarbons (e.g., Hexane, Toluene) and chlorinated solvents (e.g., Dichloromethane) are expected to be poor solvents.

Experimental Workflow for Solubility Determination

The following diagram and protocols outline a robust workflow for quantifying both kinetic and thermodynamic solubility.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (High-Throughput) cluster_2 Thermodynamic Solubility (Shake-Flask) prep Compound Preparation (Solid, DMSO stock) ksol_1 Prepare DMSO Dilution Plate prep->ksol_1 tsol_1 Add Excess Solid to Solvent prep->tsol_1 ksol_2 Add Aqueous/Organic Buffer ksol_1->ksol_2 ksol_3 Equilibrate & Detect Precipitation (e.g., Nephelometry, UV-Vis) ksol_2->ksol_3 report Data Analysis & Reporting (Solubility Curve, mg/mL) ksol_3->report tsol_2 Equilibrate (24-48h) at Constant Temp tsol_1->tsol_2 tsol_3 Separate Solid & Supernatant tsol_2->tsol_3 tsol_4 Quantify Concentration (e.g., HPLC-UV, LC-MS) tsol_3->tsol_4 tsol_4->report

Caption: Workflow for solubility assessment.

Protocol 1: Kinetic Solubility Assay[15]

This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions, which is often relevant to early-stage drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: In a separate 96-well plate, add the desired aqueous or organic solvent system.

  • Mixing: Transfer a small, fixed volume of the DMSO solutions to the solvent plate and mix thoroughly.

  • Equilibration & Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate. The highest concentration that remains clear is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)[15]

This is the gold-standard method for determining the true equilibrium solubility.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid must remain.

  • Phase Separation: Centrifuge or filter the samples to separate the saturated supernatant from the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

III. Stability Assessment: Uncovering Degradation Pathways

Boronic acids are susceptible to several degradation pathways, primarily oxidative deboronation and protodeboronation.[2][14] Understanding these liabilities is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities in active pharmaceutical ingredients (APIs).[15]

Key Degradation Pathways
  • Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by reactive oxygen species (ROS), such as hydrogen peroxide, to yield the corresponding phenol (3-ethylcarbamoyl-6-fluorophenol) and boric acid.[4][16] This is a significant concern in biological systems and under oxidative stress.[2][5]

  • Protodeboronation (Hydrolytic Deboronation): This involves the replacement of the boronic acid group with a hydrogen atom, yielding N-ethyl-4-fluorobenzamide. This reaction can be catalyzed by aqueous acid or base.[14] The rate of protodeboronation is highly pH-dependent.

  • Anhydride Formation (Boroxines): Like many boronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a stable cyclic trimer anhydride called a boroxine.[3] This is a reversible process upon addition of water.

G cluster_stress Stress Conditions start This compound acid Acidic (H⁺, H₂O) base Basic (OH⁻, H₂O) oxidative Oxidative ([O]) e.g., H₂O₂ thermal Thermal (Δ) proto N-ethyl-4-fluorobenzamide start->proto phenol 3-ethylcarbamoyl-6-fluorophenol start->phenol boroxine Cyclic Trimer (Boroxine) start->boroxine acid->proto Protodeboronation base->proto Protodeboronation oxidative->phenol Oxidative Deboronation thermal->boroxine Dehydration

Caption: Major degradation pathways.

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Solution Preparation: Prepare solutions of the boronic acid in suitable solvents (e.g., acetonitrile/water).

  • Stress Conditions: Subject aliquots of the solution to a range of stress conditions in parallel:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C in solution and as a solid for 7 days.

    • Photolytic: Expose to light (ICH Q1B guidelines) in a photostability chamber.

  • Time Point Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a known concentration.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water is a common starting point.[17] To minimize on-column hydrolysis, using a mobile phase without a pH modifier can be beneficial.[18][19]

  • Peak Identification: Monitor for the appearance of new peaks and the decrease in the parent peak area. Characterize significant degradation products using LC-MS and NMR spectroscopy.[16]

Protocol 4: 1H NMR for Solution Stability Monitoring[19]

NMR provides a direct way to observe the degradation process in solution.

  • Sample Preparation: Dissolve a known amount of the boronic acid in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

  • Introduce Stress: Add a stressor directly to the NMR tube (e.g., a drop of DCl or NaOD) or place the tube under the desired condition (e.g., in a heated block).

  • Time-Course Monitoring: Acquire subsequent spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integration of characteristic signals for the parent compound and the appearance and increase of new signals corresponding to degradation products.

IV. Recommended Handling and Storage

Based on the inherent stability characteristics of arylboronic acids, the following practices are recommended to ensure the integrity and longevity of this compound.

  • Storage Temperature: Long-term storage should be under refrigerated conditions (2-8°C) to minimize thermal degradation.[8][17]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8][17]

  • Moisture: The compound is likely hygroscopic.[8] Protect from moisture and water, as this can lead to hydrolysis and decomposition. Keep containers tightly sealed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids/bases during storage.[8][17]

V. Conclusion

This compound is a compound of significant synthetic interest, but its effective use is contingent upon a clear understanding of its solubility and stability. While it is expected to exhibit solubility in polar organic solvents, its stability is challenged by oxidative and hydrolytic deboronation pathways. The intramolecular hydrogen bonding potential of the ethylcarbamoyl group may confer enhanced stability compared to simpler arylboronic acids, but this must be verified experimentally. By employing the systematic workflows and robust analytical protocols detailed in this guide—from kinetic solubility screens and shake-flask analysis to forced degradation studies and NMR monitoring—researchers can generate the critical data needed to confidently handle, store, and utilize this valuable reagent in their drug discovery and development programs.

References

The Alchemist's Reagent: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of substituted phenylboronic acids, tracing their evolution from a 19th-century chemical curiosity to a cornerstone of modern synthetic and medicinal chemistry. We will delve into the pivotal discoveries, the refinement of synthetic methodologies, and the profound impact these versatile molecules have had on the creation of new medicines and materials. This document is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of the science and application of this remarkable class of compounds.

From Obscurity to Opportunity: The Early History of Phenylboronic Acids

The genesis of organoboronic acids can be traced back to 1860, when English chemist Edward Frankland reported the first synthesis of ethylboronic acid.[1] However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronyl dichloride, which readily hydrolyzes to phenylboronic acid.[2] For many decades, these compounds remained largely of academic interest, with their true potential unrealized due to a lack of compelling applications and often cumbersome synthetic routes. The most common early preparations involved the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by hydrolysis.[2][3]

A Nobel-Winning Breakthrough: The Suzuki-Miyaura Coupling

The landscape of organic chemistry was forever altered in 1979 with the seminal work of Akira Suzuki and Norio Miyaura. Their development of the palladium-catalyzed cross-coupling of organoboronic acids with organic halides, now universally known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the formation of carbon-carbon bonds.[4] This discovery, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, catapulted substituted phenylboronic acids to the forefront of organic synthesis.

Their stability to air and moisture, low toxicity, and the ease of removal of boron-containing byproducts made them ideal reagents. The ability to introduce a wide variety of substituents onto the phenyl ring allowed for the precise construction of complex molecules, a feature that has been extensively exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BoronicAcid Substituted Phenylboronic Acid (Ph-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., OH-) Base->Transmetalation PdII_ArPh Ar-Pd(II)-Ph(L_n) Transmetalation->PdII_ArPh RedElim Reductive Elimination PdII_ArPh->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ph) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Miyaura Borylation

The Miyaura borylation is a common method for synthesizing boronic esters, which can then be hydrolyzed to the corresponding boronic acids or used directly in Suzuki-Miyaura couplings.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol, 3 mol%), and a base, typically potassium acetate (KOAc) (1.5 mmol), in a dry flask.

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene (5 mL).

  • Reaction Execution: Stir the mixture at an elevated temperature (typically 80-100 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield the aryl boronic ester.

Beyond Synthesis: Phenylboronic Acids in Diagnostics and Therapeutics

The utility of substituted phenylboronic acids extends far beyond their role as synthetic building blocks. Their unique ability to form reversible covalent bonds with diols has made them invaluable in the fields of chemical biology and medicinal chemistry.

Glucose Sensing

The boronic acid moiety can reversibly bind to the cis-1,2- or 1,3-diols present in saccharides like glucose.[1] This interaction forms the basis for a variety of glucose sensors. In a typical design, a phenylboronic acid is conjugated to a fluorophore. The binding of glucose alters the electronic environment of the fluorophore, leading to a change in its fluorescence properties (e.g., intensity or wavelength), which can be correlated to the glucose concentration.[5][6] The pH of the medium is a critical factor, as the boronic acid must be in its anionic, tetrahedral form to bind effectively with diols.[7]

Mechanism of a Phenylboronic Acid-Based Fluorescent Glucose Sensor

Glucose_Sensing_Mechanism Sensor_Free Phenylboronic Acid- Fluorophore Conjugate (Trigonal, Neutral) Sensor_Anionic Anionic Boronate (Tetrahedral) Sensor_Free->Sensor_Anionic + OH- (High pH) Signal_Low Low Fluorescence Sensor_Free->Signal_Low Sensor_Anionic->Sensor_Free - OH- (Low pH) Complex Boronate Ester-Glucose Complex Sensor_Anionic->Complex + Glucose Glucose Glucose (Diol) Glucose->Complex Complex->Sensor_Anionic - Glucose (Reversible) Signal_High High Fluorescence Complex->Signal_High Fluorescence Modulation

Caption: The reversible binding of glucose to a phenylboronic acid-based sensor.

A New Paradigm in Cancer Therapy: Bortezomib

The therapeutic potential of boronic acids is exemplified by Bortezomib (Velcade®), a dipeptidyl boronic acid that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[8][9] Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading damaged and unnecessary proteins.[10][11] By inhibiting the chymotrypsin-like activity of the β5 subunit of the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Synthesis of Bortezomib: A Convergent Approach

The synthesis of Bortezomib is a multi-step process that has been optimized for efficiency and stereochemical control. A convergent approach involves the synthesis of two key fragments that are then coupled together.

  • Preparation of the Boronoleucine Fragment: This typically starts with the esterification of isobutylboronic acid with a chiral auxiliary like (+)-pinanediol. This is followed by a series of steps to introduce the amino group with the correct stereochemistry.

  • Preparation of the N-terminal Fragment: This involves the coupling of pyrazinoic acid and L-phenylalanine.

  • Fragment Condensation: The two fragments are then coupled using a peptide coupling reagent like TBTU, which has been shown to suppress racemization.

  • Deprotection: Finally, the chiral auxiliary is removed to yield Bortezomib.[8]

Structure-Property Relationships: A Chemist's Guide to Reactivity

The reactivity of a substituted phenylboronic acid is significantly influenced by the nature and position of the substituents on the aromatic ring. These effects are particularly pronounced in the Suzuki-Miyaura coupling.

Quantitative Data: The Impact of Substituents on Phenylboronic Acid Properties

Substituent (para-position)pKaRelative Suzuki-Miyaura Coupling Rate
-NO₂7.10Faster
-CN7.82Faster
-H8.831.00 (Reference)
-CH₃9.05Slower
-OCH₃9.25Slower

Data compiled from various sources. pKa values are approximate and can vary with experimental conditions. Relative rates are qualitative and based on established electronic effects.

Electron-withdrawing groups (e.g., -NO₂, -CN) increase the Lewis acidity of the boron center (lower pKa), which is generally believed to facilitate the transmetalation step in the Suzuki-Miyaura coupling, leading to faster reaction rates.[13] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the acidity and tend to slow the reaction. A thorough understanding of these electronic effects is paramount for the rational design of synthetic strategies.

The Future is Bright for Boron: Concluding Remarks

The journey of substituted phenylboronic acids from their discovery to their current status as indispensable chemical tools is a testament to the power of fundamental research and the ingenuity of chemists. Their story is far from over. Ongoing research continues to expand their synthetic utility, with new catalysts and reaction conditions being developed. In the realms of medicine and materials science, novel boronic acid-based sensors, therapeutics, and functional materials are constantly emerging. The unique chemistry of the carbon-boron bond ensures that substituted phenylboronic acids will remain at the forefront of chemical innovation for the foreseeable future.

References

The Definitive Guide to Fluorinated Phenylboronic Acids: Physicochemical Properties and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into phenylboronic acid scaffolds imparts a unique and highly valuable set of chemical and physical properties. This transformation significantly enhances their utility as building blocks in medicinal chemistry, materials science, and catalysis. This in-depth technical guide provides a comprehensive exploration of the core physicochemical characteristics of fluorinated phenylboronic acids. We will delve into the profound effects of fluorination on acidity (both Brønsted and Lewis), molecular structure, and stability. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with field-proven insights and detailed experimental protocols for the characterization and application of this pivotal class of compounds.

Introduction: The Fluorine Advantage in Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms onto the phenyl ring dramatically modulates the electronic properties of the boronic acid moiety. This "fluorine advantage" stems from the high electronegativity of fluorine, which exerts a powerful electron-withdrawing inductive effect. This fundamental electronic perturbation leads to a cascade of altered physicochemical properties, including a significant increase in acidity, which is a focal point of this guide.[2][3]

The enhanced acidity and unique electronic profile of fluorinated phenylboronic acids make them highly sought-after in drug discovery. Fluorine substitution can improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][4] This guide will provide the foundational knowledge required to harness these properties effectively.

The Impact of Fluorination on Acidity: A Deeper Dive into pKa

Unsubstituted phenylboronic acid is a relatively weak acid, with a pKa of approximately 8.86.[5] The acidic character of boronic acids is primarily attributed to their Lewis acidity—the acceptance of a hydroxide ion to form a tetrahedral boronate species—rather than Brønsted acidity (proton donation).[5] The introduction of fluorine substituents significantly increases the acidity of phenylboronic acids, lowering their pKa values.[5][6] This enhancement is critical for applications such as carbohydrate sensing at physiological pH.[7]

The extent of this pKa depression is highly dependent on the number and position of the fluorine substituents on the aromatic ring.[5]

  • Positional Effects: The acidity increase is most pronounced when fluorine is at the ortho position. This is attributed to the stabilization of the resulting boronate anion through the formation of an intramolecular hydrogen bond between the hydroxyl group on the boron and the ortho-fluorine.[5][8] The effect is less pronounced for meta substitution and weakest for para substitution, where the inductive electron-withdrawing effect is partially offset by the electron-donating mesomeric effect of fluorine.[5]

  • Polysubstitution: Increasing the number of fluorine substituents generally leads to a further increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits one of the lowest pKa values in the series.[5] Interestingly, fluoro-substituted 1,2-diboronic acids display exceptionally high acidity (pKa values ranging from 3.0 to 5.3) due to the synergistic interaction of the two boronic acid groups.[9]

Below is a diagram illustrating the influence of fluorine substitution on the acidity of phenylboronic acid.

G Effect of Fluorine Substitution on Phenylboronic Acid Acidity cluster_0 Fluorine Substitution cluster_1 Electronic Effects cluster_2 Structural Effects cluster_3 Outcome Introduction of F Introduction of Fluorine Inductive Effect Strong Inductive Effect (-I) Introduction of F->Inductive Effect Mesomeric Effect Mesomeric Effect (+M) Introduction of F->Mesomeric Effect Intramolecular H-Bond Intramolecular H-Bond (ortho) Introduction of F->Intramolecular H-Bond ortho-position Increased Acidity Increased Lewis Acidity Inductive Effect->Increased Acidity Intramolecular H-Bond->Increased Acidity stabilizes boronate Lower pKa Lower pKa Increased Acidity->Lower pKa

Caption: Logical flow of how fluorine substitution enhances the acidity of phenylboronic acids.

Quantitative Acidity Data

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids, illustrating the impact of fluorine substitution patterns.

CompoundpKa ValueReference(s)
Phenylboronic Acid8.86[5]
2-Fluorophenylboronic Acid8.77[5]
3-Fluorophenylboronic Acid8.43[5]
4-Fluorophenylboronic Acid8.77[5]
2,6-Difluorophenylboronic Acid7.18[5]
3,5-Difluorophenylboronic Acid7.64[5]
2,3,4,6-Tetrafluorophenylboronic Acid6.17[5]
Pentafluorophenylboronic Acid6.80[5]

Enhanced Lewis Acidity and its Implications

The electron-withdrawing nature of fluorine substituents enhances the Lewis acidity of the boron center, making it a stronger acceptor for Lewis bases like hydroxide and fluoride ions.[2][6] This increased Lewis acidity is a key factor in many of their applications. For instance, it facilitates the binding of diols, such as sugars, at physiological pH, which is crucial for the development of glucose sensors.[7]

The Lewis acidity of fluorinated phenylboronic acids can be evaluated through various methods, including monitoring the change in the physicochemical properties of a probe Lewis base upon binding.[8]

Structural and Spectroscopic Characterization

Crystal Structure and Supramolecular Chemistry

In the solid state, fluorinated phenylboronic acids often form hydrogen-bonded dimers.[10] The presence of fluorine can also lead to weak directional interactions, such as C-H···F intermolecular hydrogen bonds, which influence the overall crystal packing.[5] In some cases, a single fluorine atom at the ortho position can form a weak intramolecular B-O···F bond.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of fluorinated phenylboronic acids.[5]

  • ¹⁹F NMR: This technique is particularly informative due to the wide range of chemical shifts and the sensitivity of fluorine to its electronic environment. It is excellent for studying structures, equilibria in solution, complex formation, and reaction kinetics.[3][5]

  • ¹¹B NMR: The chemical shift of the ¹¹B nucleus is sensitive to the coordination number of the boron atom, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate species.

  • ¹H and ¹³C NMR: These spectra provide detailed information about the structure of the aromatic ring and any other organic moieties present in the molecule.[3]

Stability and Reactivity Considerations

While fluorination imparts many beneficial properties, it can also affect the stability of phenylboronic acids. Fluorinated arylboronic acids are susceptible to protodeboronation, especially under basic conditions.[11] This is a crucial consideration in their application, for example, in Suzuki-Miyaura coupling reactions, where a base is typically required. The stability against protodeboronation can be influenced by the choice of the boronic acid derivative, with pinacol esters often showing enhanced stability at high pH.[12]

Key Applications in Research and Development

The unique properties of fluorinated phenylboronic acids have led to their widespread use in several areas:

  • Suzuki-Miyaura Cross-Coupling: They are invaluable reagents for introducing fluorinated aryl groups into complex molecules, a common strategy in the synthesis of pharmaceuticals and advanced materials.[1][13] The fluorine atoms can significantly influence the electronic and steric properties of the resulting biaryl compounds.[1]

  • Drug Discovery: The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][14] Fluorinated phenylboronic acids serve as key building blocks in the synthesis of these modified therapeutic agents.[15]

  • Chemical Sensors: Their enhanced Lewis acidity allows for the reversible binding of diols, making them suitable for the development of sensors for carbohydrates, including glucose, that can operate at physiological pH.[7]

  • Catalysis: Fluorinated organoboron compounds can act as unique acid catalysts, with their activity tunable by the number and position of the fluorine substituents.[5]

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol provides a step-by-step method for determining the pKa of a fluorinated phenylboronic acid using potentiometric titration.

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of the fluorinated phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

    • Prepare a blank solution containing only the solvent.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the boronic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized base solution in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of base added to obtain a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid.

  • Reaction Setup:

    • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if required.

    • Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel.

G Generalized Suzuki-Miyaura Coupling Workflow Start Start Setup Reaction Setup: Aryl Halide Fluorinated Phenylboronic Acid Base Start->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Catalyst Add Pd Catalyst & Ligand (if needed) Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

Fluorinated phenylboronic acids represent a class of reagents with exceptional utility in modern chemistry. The introduction of fluorine profoundly alters their physicochemical properties, most notably by increasing their acidity and modulating their electronic character. These changes have been strategically exploited in drug discovery, materials science, and catalysis. A thorough understanding of the principles outlined in this guide will empower researchers to effectively leverage the "fluorine advantage" and drive innovation in their respective fields.

References

Methodological & Application

The Strategic Application of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and amide functionalities into molecular scaffolds is a cornerstone of rational drug design. (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable and versatile building block, uniquely positioned to impart desirable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. Its structure, featuring a 2-fluoro substitution and a 5-ethylcarbamoyl group, offers a sophisticated tool for medicinal chemists to modulate lipophilicity, metabolic stability, and target engagement.[1] The boronic acid moiety serves as a linchpin for carbon-carbon bond formation, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic deployment in drug discovery programs.

The unique arrangement of substituents on the phenylboronic acid ring is not accidental. The ortho-fluoro group can influence the conformation of the biaryl products formed in coupling reactions and can enhance binding to target proteins through non-covalent interactions.[1] Simultaneously, the meta-positioned ethylcarbamoyl group provides a hydrogen bond donor and acceptor, crucial for specific interactions within a protein's binding site, while also influencing solubility and cell permeability. This combination of features makes this reagent particularly attractive for the synthesis of complex molecules aimed at a variety of biological targets.

Core Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

While the direct application of this compound in a marketed drug is not explicitly documented in publicly available literature, its structural motifs are prominently featured in a class of therapeutics that has garnered significant attention: Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are critical components of the DNA damage response pathway, and their inhibition has proven to be a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7]

The core structure of many PARP inhibitors consists of a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the enzyme. This is often a substituted benzamide or a related heterocyclic system. The synthesis of these complex aromatic systems frequently relies on Suzuki-Miyaura cross-coupling reactions to introduce substituted phenyl rings. The 2-fluoro-5-carbamoylphenyl moiety, which can be readily introduced using this compound, is a key feature in the design of potent and selective PARP inhibitors.

Visualizing the Synthetic Strategy: A Hypothetical Pathway to a PARP Inhibitor Core

The following diagram illustrates a conceptual synthetic workflow where this compound is utilized in a key Suzuki-Miyaura coupling step to construct a biaryl scaffold reminiscent of those found in PARP inhibitors.

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Key Intermediate cluster_3 Downstream Synthesis cluster_4 Final Compound A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C Boronic Acid Component B Heterocyclic Halide (e.g., Bromopyridine derivative) B->C Halide Component D Biaryl Product (Core scaffold for further elaboration) C->D C-C Bond Formation E Functional Group Interconversion and Elaboration D->E F Potential PARP Inhibitor Candidate E->F

Caption: Synthetic workflow for a potential PARP inhibitor.

Experimental Protocols: Harnessing the Power of Suzuki-Miyaura Coupling

The successful application of this compound in synthesis hinges on the careful execution of the Suzuki-Miyaura cross-coupling reaction. Below are two detailed, adaptable protocols for the coupling of this boronic acid with aryl or heteroaryl halides.

Protocol 1: Conventional Heating Method for Suzuki-Miyaura Coupling

This protocol is a robust, general procedure suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl or heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a significant acceleration of the reaction time, which is particularly beneficial for high-throughput synthesis in a drug discovery setting.[8]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (a suitable phosphine ligand) (0.04 equivalents)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave synthesis vial (10 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine the aryl or heteroaryl halide (0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.0 mmol).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purification follow the same procedure as described in Protocol 1 (steps 8-11), adjusting volumes accordingly.

Data Presentation: Expected Outcomes and Considerations

The following table provides a hypothetical summary of expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical outcomes for similar reactions.[2]

Aryl Halide PartnerCoupling MethodTypical Yield (%)Notes
4-BromoanisoleConventional Heating85-95%Electron-rich bromides are generally good coupling partners.
3-BromopyridineConventional Heating75-85%Heteroaryl halides can sometimes give slightly lower yields.
4-ChlorotolueneMicrowave-Assisted70-80%Aryl chlorides are less reactive and often require more forcing conditions or specialized catalyst systems.
2-Bromo-6-methylnaphthaleneMicrowave-Assisted80-90%Sterically hindered substrates may require higher temperatures or longer reaction times.

Conclusion and Future Perspectives

This compound stands out as a strategic building block for medicinal chemists. Its pre-installed functionalities provide a direct route to complex molecular architectures with favorable drug-like properties. The robust and versatile Suzuki-Miyaura coupling enables its incorporation into a wide array of scaffolds, with particular relevance to the synthesis of enzyme inhibitors such as those targeting the PARP family of proteins. The protocols provided herein offer a solid foundation for the successful application of this reagent in drug discovery and development programs. As the demand for targeted and effective therapeutics continues to grow, the importance of such well-designed, functionalized building blocks in the synthetic chemist's toolbox will undoubtedly increase.

References

Application Notes and Protocols for the Use of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Modern Drug Discovery

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a highly functionalized organoboron reagent that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a 2-fluoro group and a 5-ethylcarbamoyl moiety, imparts specific steric and electronic properties that are instrumental in fine-tuning the pharmacological profiles of target compounds. The electron-withdrawing nature of the fluorine atom and the hydrogen-bond donating and accepting capabilities of the ethylcarbamoyl group can significantly influence molecular interactions, metabolic stability, and pharmacokinetic properties.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, providing a field-proven protocol, mechanistic insights, and a discussion of the rationale behind the experimental design.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.

PropertyValue
Chemical Name This compound
CAS Number 874289-45-9
Molecular Formula C₉H₁₁BFNO₃
Molecular Weight 211.00 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF.
Stability Stable under standard laboratory conditions. Boronic acids are generally sensitive to strong oxidizing agents. It is recommended to store in a cool, dry place under an inert atmosphere.

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of biaryl and vinyl-aryl structures, which are prevalent motifs in many biologically active compounds.[1][2] The reaction involves the palladium-catalyzed coupling of an organoboron species (such as a boronic acid) with an organic halide or triflate.[1]

The use of this compound in this reaction allows for the direct and efficient incorporation of the substituted phenyl ring into a target molecule. The 2-fluoro substituent can influence the rate of transmetalation, a key step in the catalytic cycle, while the ethylcarbamoyl group is generally well-tolerated under typical Suzuki-Miyaura conditions.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)₂ + Base) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Field-Proven Protocol: Synthesis of a 1,8-Naphthyridine Derivative

The following protocol is adapted from the experimental section of U.S. Patent 8,445,682 B2, which describes the synthesis of potent kinase inhibitors. This example demonstrates the practical application of this compound in the construction of a complex pharmaceutical intermediate.

Reaction Scheme:

Materials and Reagents
ReagentCAS NumberM.W.Role
5-Bromo-N-ethyl-4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxamide944805-79-8310.14Aryl Halide
This compound874289-45-9211.00Organoboron Reagent
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water (H₂O)7732-18-518.02Co-solvent

Experimental Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add reagents to flask: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Na₂CO₃ (3.0 equiv) - Pd(dppf)Cl₂ (0.05 equiv) B 2. Add Solvents: - 1,4-Dioxane - Water A->B C 3. Degas the mixture (e.g., bubble with Argon) B->C D 4. Heat to 90 °C C->D E 5. Stir for 16 hours (Monitor by LC-MS) D->E F 6. Cool to room temperature E->F G 7. Dilute with water F->G H 8. Extract with Dichloromethane G->H I 9. Dry organic layer (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by column chromatography J->K

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

  • Reaction Setup: To a reaction vessel, add 5-Bromo-N-ethyl-4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxamide (1.0 equivalent), this compound (1.2 equivalents), sodium carbonate (3.0 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent mixture should be sufficient to ensure good stirring.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: The reaction mixture is heated to 90 °C under an inert atmosphere.

  • Reaction Monitoring: The reaction is stirred at 90 °C for approximately 16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS or TLC, to confirm the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by column chromatography on silica gel to afford the pure N-ethyl-5-(4-(ethylcarbamoyl)-3-fluorophenyl)-4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxamide.

Causality Behind Experimental Choices
  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst with the dppf ligand is a robust and versatile choice for Suzuki-Miyaura couplings. The bulky and electron-rich dppf ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps, often leading to higher yields and better functional group tolerance.

  • Base (Sodium Carbonate): An inorganic base is essential for the transmetalation step. It is believed to form a boronate species (-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center. Sodium carbonate is a common and effective choice, providing sufficient basicity without causing unwanted side reactions.

  • Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents and the catalyst. The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of the solvents can be optimized to balance solubility and reaction rate.

  • Temperature (90 °C): Elevated temperatures are typically required to drive the Suzuki-Miyaura coupling to completion, especially with less reactive aryl halides. 90 °C represents a common reaction temperature that provides a good balance between reaction rate and stability of the reagents and catalyst.

  • Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst, which is susceptible to oxidation. Performing the reaction under an inert atmosphere of argon or nitrogen ensures the longevity and activity of the catalyst throughout the reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its successful application in the Suzuki-Miyaura cross-coupling reaction, as demonstrated in the synthesis of a key pharmaceutical intermediate, highlights its importance in modern drug discovery. By understanding the underlying principles of the reaction and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently incorporate this highly functionalized moiety into their target structures. The protocol and insights provided in this application note serve as a practical guide for scientists and researchers in the field of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds. This application note provides a detailed guide for researchers employing a specialized building block: (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid . The presence of three distinct functionalities on this reagent—the boronic acid, an ortho-fluorine substituent, and a meta-amide group—presents both unique opportunities and specific challenges that necessitate a carefully considered approach to reaction design.

The introduction of the 2-fluoro-5-(ethylcarbamoyl)phenyl moiety is of considerable interest in medicinal chemistry and materials science. The ortho-fluorine atom can profoundly influence molecular conformation and metabolic stability, while the amide group offers a site for hydrogen bonding and further functionalization. However, the electron-withdrawing nature of both the fluorine and the carbamoyl group, combined with the steric hindrance and potential for protodeboronation of the ortho-fluoro substituent, requires a departure from generic Suzuki-Miyaura protocols. This guide offers a framework for understanding these factors and provides detailed protocols to achieve successful and reproducible cross-coupling outcomes.

Core Principles and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established, involving the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. However, the specific structure of this compound introduces key considerations.

  • The Challenge of the Ortho-Fluoro Group: Phenylboronic acids with ortho-substituents, particularly electronegative atoms like fluorine, are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often exacerbated by elevated temperatures and certain basic conditions. Therefore, reaction conditions must be optimized to favor the desired cross-coupling pathway over this decomposition route.

  • Electronic Effects of Substituents: The fluorine atom and the ethylcarbamoyl group are both electron-withdrawing. This electronic profile can impact the nucleophilicity of the boronic acid and its rate of transmetalation. While electron-withdrawing groups on aryl halides generally accelerate oxidative addition, their effect on the boronic acid partner can be more complex, sometimes slowing the transmetalation step.

  • The Critical Role of the Base: The base in a Suzuki-Miyaura reaction plays a crucial role in activating the boronic acid for transmetalation, typically by forming a more nucleophilic boronate species. For fluorinated boronic acids, the choice of base is particularly critical. Strong bases can promote protodeboronation. Inorganic bases such as potassium phosphate (K₃PO₄) and cesium fluoride (CsF) are often preferred as they can facilitate the formation of the active boronate species under milder conditions.

Optimized Reaction Parameters: A Component-by-Component Analysis

Achieving high yields and purity in the cross-coupling of this compound hinges on the judicious selection of each reaction component.

Palladium Catalyst and Ligand System

The choice of the palladium source and its coordinating ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates.

  • Palladium Precatalysts: Pre-formed palladium complexes such as Palladium(II) acetate (Pd(OAc)₂) or palladium-dibenzylideneacetone complexes (e.g., Pd₂(dba)₃) are commonly used. These are reduced in situ to the active Pd(0) species.

  • Ligands: For ortho-substituted and electronically demanding boronic acids, biaryl phosphine ligands like XPhos , SPhos , or RuPhos are highly recommended. These ligands are not only sterically bulky, which promotes reductive elimination, but also electron-rich, facilitating the initial oxidative addition step. The use of such advanced ligands often allows for lower catalyst loadings and milder reaction temperatures.

Base Selection

As previously mentioned, the base is a critical parameter. The following are recommended choices, in order of general preference for this type of substrate:

  • Potassium Phosphate (K₃PO₄): A moderately strong inorganic base that is highly effective in many Suzuki-Miyaura couplings, particularly with functionalized substrates. It is often used in aqueous solvent mixtures.

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Common and effective bases for a wide range of couplings.

  • Cesium Fluoride (CsF): Can be particularly effective for couplings involving fluorinated boronic acids, as it is thought to activate the boronic acid without strongly promoting protodeboronation.

Solvent System

The choice of solvent influences the solubility of the reactants and the reaction kinetics. Aprotic polar solvents are generally preferred.

  • 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water: These mixed aqueous systems are highly versatile, effectively dissolving both the organic reagents and the inorganic base. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Toluene or Dimethylformamide (DMF): These can also be effective, particularly for reactions run at higher temperatures.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. It is always recommended to perform small-scale test reactions to optimize conditions for a specific aryl halide partner.

Protocol 1: General Procedure for Coupling with Aryl Bromides using a Buchwald-type Ligand

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Solids: - Boronic Acid - Aryl Bromide - Pd(OAc)₂ - XPhos - K₃PO₄ inert 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) reagents->inert solvents 3. Add Solvents: - Anhydrous, degassed 1,4-Dioxane - Degassed Water inert->solvents stir 4. Stir & Heat: - Room temp to 80 °C - Monitor by TLC/LC-MS solvents->stir quench 5. Quench & Extract: - Cool to RT - Dilute with EtOAc & Water - Separate layers stir->quench dry 6. Dry & Concentrate: - Wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo quench->dry purify 7. Purify: Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature. If no reaction is observed, gradually heat the mixture to 50-80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Alternative Conditions for Less Reactive Aryl Halides (e.g., Chlorides)

For more challenging coupling partners like aryl chlorides, a more active catalyst system and higher temperatures may be necessary.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4-6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (3.0 mmol) to a dry reaction vessel.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for completion (typically 12-24 hours).

  • Cool the mixture to room temperature, filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Summary of Recommended Conditions

The following table summarizes the recommended starting conditions for cross-coupling reactions with this compound.

ParameterRecommended ConditionRationale & Notes
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides, allowing for milder conditions.
Catalyst System Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)A robust system for challenging substrates, often effective at RT to moderate temperatures.
Alternative Catalyst Pd₂(dba)₃ (2 mol%) / SPhos (4-6 mol%)Recommended for less reactive aryl halides like chlorides, may require higher temperatures.
Base K₃PO₄ (2-3 equiv.)Effective and generally does not promote significant protodeboronation.
Alternative Base Cs₂CO₃ or K₂CO₃ (2-3 equiv.)Standard, reliable choices for a broad range of Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1)Excellent for dissolving both organic and inorganic components. Must be degassed.
Temperature Room Temperature to 80 °CStart at RT and gently heat if necessary to balance reaction rate against potential protodeboronation.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst deactivation.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)-X(L₂) Oxidative Addition Adduct Pd(0)L₂->R¹-Pd(II)-X(L₂) Oxidative Addition Ar-X Aryl Halide (R¹-X) Ar-X->R¹-Pd(II)-X(L₂) R¹-Pd(II)-R²(L₂) Transmetalation Product R¹-Pd(II)-X(L₂)->R¹-Pd(II)-R²(L₂) Transmetalation Boronic Acid\n(R²-B(OH)₂) Boronic Acid (R²-B(OH)₂) Boronate\n[R²-B(OH)₃]⁻ Activated Boronate [R²-B(OH)₃]⁻ Boronic Acid\n(R²-B(OH)₂)->Boronate\n[R²-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Base->Boronate\n[R²-B(OH)₃]⁻ Boronate\n[R²-B(OH)₃]⁻->R¹-Pd(II)-R²(L₂) R¹-Pd(II)-R²(L₂)->Pd(0)L₂ Reductive Elimination R¹-R² Coupled Product R¹-Pd(II)-R²(L₂)->R¹-R²

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Final Recommendations

This compound is a valuable, albeit challenging, building block for Suzuki-Miyaura cross-coupling reactions. Success with this reagent requires careful consideration of its unique electronic and steric properties. The key to high-yield synthesis lies in selecting a catalyst system, particularly a bulky, electron-rich phosphine ligand, that promotes the desired C-C bond formation at a rate significantly faster than the competing protodeboronation pathway. Mild inorganic bases like potassium phosphate are recommended to activate the boronic acid without inducing decomposition. Researchers are encouraged to use the protocols and principles outlined in this guide as a starting point and to perform systematic optimization for each unique coupling partner to achieve the best possible results.

Application Notes and Protocols: (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry, offering a unique combination of functionalities for the synthesis of complex and biologically active molecules. Its structural features—a fluorinated phenyl ring, a boronic acid moiety, and an ethylcarbamoyl group—provide multiple avenues for molecular elaboration, making it a valuable tool in the design and discovery of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid is a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The ethylcarbamoyl group offers a site for further functionalization or can act as a key pharmacophoric element. This guide provides an in-depth exploration of the properties, synthesis, and applications of this versatile building block, complete with detailed experimental protocols.

Physicochemical Properties and Handling

While experimentally determined data for this compound is not extensively published, its properties can be estimated based on closely related analogs such as 2-fluorophenylboronic acid and 5-ethyl-2-fluorophenylboronic acid.

PropertyEstimated Value/InformationSource/Analogy
CAS Number 874289-45-9Supplier Data
Molecular Formula C₉H₁₁BFNO₃Supplier Data
Molecular Weight 211.00 g/mol Supplier Data
Appearance White to off-white solidAnalogy to similar boronic acids
Melting Point 101-110 °C (for 2-fluorophenylboronic acid)[1]
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols.General knowledge of boronic acids
Storage Store at -20°C for long-term stability.[2][3]

Handling and Safety: Like most boronic acids, this compound is an irritant. It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 1-Bromo-4-fluoro-2-nitrobenzene B N-Ethyl-4-fluoro-3-nitrobenzamide A->B 1. Ethylamine 2. Amide coupling C 3-Amino-N-ethyl-4-fluorobenzamide B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D 3-Bromo-N-ethyl-4-fluorobenzamide C->D Sandmeyer Reaction (NaNO2, HBr, CuBr) E This compound D->E 1. n-BuLi or Mg 2. B(OiPr)3 or B(OMe)3 3. Acidic workup

Figure 1. Proposed synthetic pathway for this compound.

Core Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a building block stems from its ability to participate in two of the most fundamental reactions in medicinal chemistry: Suzuki-Miyaura cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6] This reaction allows for the introduction of the (5-(ethylcarbamoyl)-2-fluorophenyl) moiety onto a wide range of scaffolds.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Heating (e.g., 80-120 °C) A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3, K3PO4) D->F E Solvent (e.g., Dioxane, Toluene, DMF/H2O) E->F G Biaryl Product F->G Suzuki-Miyaura Coupling

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide Bond Formation

The ethylcarbamoyl moiety of the title compound can be synthesized via an amide coupling reaction between 3-borono-4-fluorobenzoic acid and ethylamine. This reaction is a cornerstone of peptide synthesis and drug development.[4]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents A 3-Borono-4-fluorobenzoic acid F Reaction at Room Temperature A->F B Ethylamine B->F C Coupling Agent (e.g., HATU, HOBt/EDC) C->F D Base (e.g., DIPEA, Et3N) D->F E Solvent (e.g., DMF, DCM) E->F G This compound F->G Amide Coupling

Figure 3. General workflow for amide bond formation.

Detailed Protocol: Amide Coupling

This protocol provides a general procedure for the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

  • 3-Borono-4-fluorobenzoic acid (1.0 equiv)

  • Ethylamine (1.1 equiv, as a solution or hydrochloride salt)

  • Coupling agent (e.g., HATU, 1.2 equiv)

  • Organic base (e.g., DIPEA, 3.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3-borono-4-fluorobenzoic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the ethylamine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Case Study: Phenylboronic Acids in Drug Discovery - The Discovery of SX-517

While specific examples for the title compound are not prevalent in the literature, the discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517) serves as an excellent case study to illustrate the potential of this class of molecules.[7] SX-517 was identified as a potent and noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer.[7]

The synthesis of SX-517 and its analogs involved key steps such as amide bond formation and subsequent modifications, demonstrating the synthetic tractability of such scaffolds.[7]

Biological Activity of SX-517:

  • Inhibited CXCL1-induced Ca²⁺ flux in human polymorphonuclear cells with an IC₅₀ of 38 nM.[7]

  • Antagonized CXCL8-induced [³⁵S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC₅₀ of 60 nM.[7]

  • Demonstrated significant anti-inflammatory effects in a murine model.[7]

The discovery of SX-517 highlights the potential of phenylboronic acid derivatives as valuable pharmacophores for developing novel therapeutics.[7] The structural motifs present in this compound make it an attractive starting point for the exploration of new chemical space around targets like CXCR1/2 and other G protein-coupled receptors.

Conclusion

This compound is a commercially available and highly versatile building block for the synthesis of bioactive molecules. Its strategic placement of a fluorine atom, an ethylcarbamoyl group, and a boronic acid moiety allows for its facile incorporation into diverse molecular scaffolds through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and amide bond formation. The proven success of similar phenylboronic acid-containing compounds in drug discovery underscores the potential of this building block for the development of novel therapeutics targeting a range of diseases. The detailed protocols provided herein serve as a practical guide for researchers to effectively utilize this valuable synthetic tool in their drug discovery and development endeavors.

References

Application Notes & Protocols: Strategic Implementation of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the effective utilization of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in catalytic carbon-carbon bond-forming reactions, with a primary focus on the Suzuki-Miyaura cross-coupling. Boronic acids are pivotal building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] The title compound, featuring an electron-withdrawing carbamoyl group and an ortho-fluorine atom, presents unique challenges and opportunities in reaction optimization. This document outlines the underlying catalytic principles, provides field-proven experimental protocols, and offers in-depth troubleshooting guidance for researchers, scientists, and drug development professionals aiming to incorporate this versatile reagent into their synthetic workflows.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a sophisticated building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its structure incorporates three key features that are highly valuable in drug design:

  • A Fluorine Substituent: The ortho-fluoro group can profoundly influence molecular conformation through steric and electronic effects, modulate pKa, and enhance metabolic stability by blocking potential sites of oxidation.[4][5]

  • An Ethylcarbamoyl Group: This amide functionality serves as a robust hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

  • A Boronic Acid Moiety: As a versatile synthetic handle, the boronic acid group is the cornerstone for transition metal-catalyzed cross-coupling reactions, enabling the efficient construction of biaryl and heteroaryl scaffolds common in biologically active compounds.[6][7]

The electronic nature of this boronic acid is classified as electron-deficient due to the influence of the fluorine and carbamoyl substituents. This property can decrease its nucleophilicity, potentially slowing the critical transmetalation step in the catalytic cycle.[8] This guide provides the necessary strategies to overcome this inherent challenge.

The Catalytic Heart: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our title boronic acid) with an organohalide or triflate.[6][9] The catalytic cycle is a well-understood sequence of three primary steps, the efficiency of which dictates the success of the reaction.

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide. This is often the rate-limiting step, especially for electron-deficient boronic acids.[8][9]

  • Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium complex couple and are expelled as the desired biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to continue the cycle.[9][10]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar1X Ar¹-X Ar1X->OxAdd Coupling Partner Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2_activated [Ar²-B(OH)₃]⁻ Ar2BOH2->Ar2BOH2_activated Base Base Base->Ar2BOH2 Activation Ar2BOH2_activated->Transmetal Activated Boronate Product Ar¹-Ar² Product->RedElim

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Recommended Catalytic Systems & Protocols

The electron-deficient nature of this compound necessitates a carefully selected catalyst system to ensure efficient transmetalation and high product yields. We recommend the use of palladium catalysts with bulky, electron-rich phosphine ligands, which are known to accelerate both oxidative addition and reductive elimination.[8]

Table 1: Recommended Catalyst Systems
Catalyst PrecursorLigandRecommended ForKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃XPhos or SPhos General purpose, highly active for aryl chlorides and bromides.Excellent for sterically hindered and electron-deficient substrates. Promotes fast transmetalation.[8]
Pd(PPh₃)₄(None)Simple aryl iodides and bromides.Single-component catalyst, easy to handle. May require higher temperatures for challenging substrates.[10]
XPhos Pd G3(Integrated)High-turnover applications, challenging couplings.Air- and moisture-stable precatalyst, highly active, allows for low catalyst loading.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Diagram 2: Experimental Workflow

Workflow start Start reagents 1. Add Solids: - Boronic Acid - Aryl Bromide - Base (K₃PO₄) - Catalyst/Ligand start->reagents inert 2. Inert Atmosphere: Evacuate & backfill with N₂ or Ar (3x) reagents->inert solvents 3. Add Solvents: Degassed Dioxane/H₂O (e.g., 5:1 ratio) inert->solvents reaction 4. Reaction: Heat to 80-100 °C with vigorous stirring solvents->reaction monitor 5. Monitor Progress: TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup: Dilute with EtOAc, wash with H₂O & brine monitor->workup Reaction Complete purify 7. Purification: Dry organic layer, concentrate, and perform column chromatography workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) before adding them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[8]

  • Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water). The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final biaryl product.

Troubleshooting and Causality

Even with a robust protocol, challenges can arise. The specific nature of this compound makes certain side reactions more probable.

Table 2: Troubleshooting Guide
ObservationProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) species. 2. Slow Transmetalation: The boronic acid is too electron-deficient for the conditions.1. Ensure all solvents are thoroughly degassed and the inert atmosphere is maintained. Use a fresh catalyst source or a more robust precatalyst (e.g., XPhos Pd G3). 2. Increase the reaction temperature in 10 °C increments. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) to further activate the boronic acid.[8]
Significant Protodeboronation (Boronic acid is converted back to the parent arene)1. Presence of excess water or protic sources. 2. The base-promoted equilibrium favors the protonated species, especially at high temperatures.1. Use anhydrous solvents and ensure the base is dry. 2. Consider using anhydrous conditions with a fluoride source like CsF or KF, which can activate the boronic acid without requiring water.[6]
Homocoupling of Boronic Acid (Formation of a symmetrical biaryl from two boronic acid molecules)Oxygen in the reaction mixture can facilitate oxidative homocoupling.Rigorously deoxygenate all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[8]
Formation of Phenol Byproduct (Hydroxylation of the boronic acid)This is an oxidative side reaction, often catalyzed by residual palladium and oxygen.This is another consequence of poor inerting technique. Follow the same recommendations as for homocoupling.

Conclusion

This compound is a powerful reagent for accessing novel chemical matter. While its electronic properties require thoughtful optimization of catalytic conditions, the protocols and principles outlined in this guide provide a solid foundation for success. By employing highly active catalyst systems with electron-rich ligands and maintaining a rigorously inert environment, researchers can effectively leverage this building block in Suzuki-Miyaura cross-coupling reactions to accelerate discovery in materials science and medicinal chemistry.

References

Application Note: High-Purity Isolation of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a critical building block in contemporary drug discovery, particularly for the synthesis of novel therapeutic agents. The purity of this reagent is paramount, as trace impurities can lead to side reactions, compromised yields, and difficulties in the purification of final active pharmaceutical ingredients (APIs). This application note presents a robust and reproducible protocol for the purification of this compound to a high degree of purity (>98%), suitable for demanding synthetic applications. The protocol employs a combination of a selective acid-base extraction and a meticulously optimized recrystallization procedure. This document provides a detailed, step-by-step methodology, the scientific rationale behind each step, and methods for purity verification.

Introduction: The Significance of Purity in Boronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many pharmaceuticals. This compound, with its specific substitution pattern, is a valuable synthon for introducing a fluorinated, amide-containing phenyl moiety into a target molecule.

The purity of boronic acids is a critical factor influencing the success of subsequent synthetic steps. Common impurities arising from the synthesis of arylboronic acids include inorganic salts, residual starting materials, and boroxines (boronic anhydrides), which are cyclic trimers formed by the dehydration of boronic acids. Boroxines can exhibit different reactivity compared to the monomeric boronic acid, leading to inconsistent reaction outcomes. Therefore, a reliable purification protocol is essential to ensure the quality and reactivity of this compound.

Purification Strategy: A Two-Pronged Approach

The purification protocol detailed herein is based on a two-pronged strategy that leverages the acidic nature of the boronic acid functional group and its differential solubility.

  • Acid-Base Extraction: This classical technique is employed to selectively isolate the acidic boronic acid from non-acidic or weakly acidic impurities. By treating the crude product with a base, the boronic acid is converted to its water-soluble boronate salt. This allows for the removal of water-insoluble organic impurities through extraction with an organic solvent. Subsequent acidification of the aqueous layer regenerates the purified boronic acid, which can then be extracted back into an organic solvent.

  • Recrystallization: This powerful purification technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

The overall workflow for the purification is depicted in the following diagram:

Purification_Workflow cluster_extraction Part 1: Acid-Base Extraction cluster_recrystallization Part 2: Recrystallization crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve base_extraction Extract with Aqueous Base dissolve->base_extraction separate_layers Separate Layers base_extraction->separate_layers organic_impurities Organic Impurities (in organic layer) separate_layers->organic_impurities Organic Phase aqueous_phase Aqueous Layer (Boronate Salt) separate_layers->aqueous_phase Aqueous Phase acidify Acidify Aqueous Layer product_extraction Extract Product into Fresh Organic Solvent acidify->product_extraction extracted_product Extracted Product (in organic solvent) concentrate Concentrate Solvent product_extraction->concentrate Proceed to Recrystallization aqueous_phase->acidify extracted_product->concentrate dissolve_hot Dissolve in Hot Solvent concentrate->dissolve_hot cool Slow Cooling dissolve_hot->cool filter Filter Crystals cool->filter pure_product Pure Product (>98%) filter->pure_product mother_liquor Mother Liquor (contains impurities) filter->mother_liquor dry Dry Crystals

Figure 1. Overall purification workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: this compound and its precursors may be irritating to the eyes, skin, and respiratory tract.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Materials and Reagents
  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step-by-Step Purification Procedure

Part 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approximately 10 mL per 1 g of crude material) in a separatory funnel.

  • Basification and Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The boronic acid will be deprotonated to its boronate salt and will partition into the aqueous (bottom) layer.

  • Separation of Layers: Carefully drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification and Re-extraction: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl solution dropwise while stirring until the pH of the solution is acidic (pH 2-3, check with pH paper). A white precipitate of the purified boronic acid should form.

  • Product Extraction: Add a fresh portion of ethyl acetate (equal in volume to the aqueous layer) to the flask and stir vigorously to redissolve the precipitated boronic acid. Transfer the mixture back to the separatory funnel, shake, and allow the layers to separate.

  • Final Washes: Drain and discard the aqueous layer. Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine. These washes remove any remaining inorganic salts.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

Part 2: Recrystallization

  • Filtration and Concentration: Filter the dried organic solution to remove the magnesium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator until a solid residue is obtained.

  • Solvent Selection and Dissolution: Based on protocols for structurally similar compounds like (3,4,5-trifluorophenyl)boronic acid, a mixture of ethyl acetate and hexane is an excellent choice for recrystallization. Add a minimal amount of hot ethyl acetate to the solid residue to dissolve it completely. The key is to use the smallest volume of solvent necessary.

  • Inducing Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, it is crucial to avoid rapid cooling. Once at room temperature, you can place the flask in an ice bath or refrigerator for at least an hour to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Purity Assessment and Expected Results

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically suitable for the analysis of arylboronic acids.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >98%
Expected Yield 60-80% (from crude)

Table 1. Recommended HPLC parameters for purity analysis and expected outcomes.

Troubleshooting

IssuePossible CauseSolution
Oiling out during recrystallization The compound is precipitating as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal.Re-heat the solution to dissolve the oil. Add more of the better solvent (ethyl acetate in this case) and allow to cool more slowly. Seeding with a small crystal of the pure product can also help induce proper crystallization.
Low recovery after recrystallization Too much solvent was used, or the compound is significantly soluble in the cold solvent mixture.Concentrate the mother liquor and attempt a second recrystallization. Ensure the minimum amount of hot solvent is used for dissolution.
Persistent impurities in HPLC The impurity has similar properties to the product and is not effectively removed by the chosen purification method.If the impurity is the boronate ester starting material, ensure complete hydrolysis during the workup. If it is the boroxine, dissolving the product in a suitable solvent with a small amount of water and then re-isolating can help break up the anhydride. For other persistent impurities, column chromatography on silica gel may be necessary.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. By combining a selective acid-base extraction with a carefully optimized recrystallization, researchers can obtain this valuable building block in high purity, ensuring the integrity and reproducibility of their synthetic endeavors in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid .

This particular boronic acid presents a unique combination of electronic and steric challenges:

  • Electron-Deficient Ring: The fluorine and ethylcarbamoyl groups are electron-withdrawing, which can influence the rates of key steps in the catalytic cycle.[1][2]

  • Ortho-Substitution: The fluorine atom at the ortho position introduces steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction.[3][4][5]

  • Functional Group Interference: The amide (carbamoyl) group can potentially coordinate with the palladium catalyst or be sensitive to certain reaction conditions.

This guide provides a structured, question-and-answer approach to diagnose and solve problems you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is giving a very low yield (<30%). What are the most common initial checks I should perform?

A1: Low yields with this substrate often trace back to a few critical areas. Start with a systematic check of your reagents and reaction setup:

  • Reagent Quality & Stability:

    • Boronic Acid Integrity: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of inactive boroxines (cyclic trimers) or protodeboronation byproducts.[2][6] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8][9]

      • Solution: Use fresh, high-purity this compound. If the purity is questionable, consider converting it to a more stable pinacol ester or MIDA boronate derivative.[7][9][10]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are significantly more challenging and require specialized, highly active catalyst systems.[1][11]

    • Catalyst and Ligand Integrity: Palladium catalysts and, particularly, phosphine ligands are sensitive to oxygen.[7][12] Oxidized, inactive ligand (e.g., phosphine oxide) can halt the reaction.

      • Solution: Use fresh catalyst and ligand from a reputable supplier, stored correctly under an inert atmosphere.

  • Reaction Atmosphere (Oxygen Exclusion):

    • Catalyst Deactivation: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[6][13] This is one of the most common and overlooked causes of failure.

      • Solution: Ensure all solvents are rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][7] The reaction vessel must be thoroughly purged by evacuating and backfilling with an inert gas at least three times. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[6]

  • Ineffective Base or Solvent System:

    • Base Role & Solubility: The base is essential for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[14] Common inorganic bases (e.g., K₂CO₃, K₃PO₄) often have poor solubility in purely organic solvents, which can stall the reaction.[14]

      • Solution: A mixture of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O) often improves base solubility and facilitates the reaction.[6][10] For anhydrous conditions, a highly soluble base like Cesium Carbonate (Cs₂CO₃) or a fluoride source like Cesium Fluoride (CsF) may be more effective.[13][15]

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a major challenge, especially with electron-deficient and heteroaromatic boronic acids.[8][16] It is the process where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[9]

Here are key strategies to mitigate it:

  • Choice of Base: The base is a double-edged sword; it activates the boronic acid but can also promote its decomposition.[14]

    • Recommendation: Use milder, non-hydroxide bases. Anhydrous, powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[7][14] Fluoride sources like KF or CsF can also be effective, as they form a highly nucleophilic trifluoroborate species while being less basic.[15][17]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[7][9]

    • Recommendation: Prepare the corresponding pinacol ester, MIDA boronate, or aryltrifluoroborate salt.[9][10][18] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[9][19]

  • Reaction Time and Temperature: Prolonged exposure to high temperatures increases the rate of protodeboronation.[8]

    • Recommendation: Aim for the lowest effective temperature and shortest reaction time possible. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed. If the reaction is sluggish at lower temperatures, focus on optimizing the catalyst/ligand system rather than simply increasing the heat.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the ultimate proton source for protodeboronation.

    • Recommendation: If protodeboronation is severe, switch to strictly anhydrous conditions. This involves using anhydrous solvents and a base like anhydrous K₃PO₄ or CsF.

Q3: What is the optimal catalyst, ligand, and base combination for this specific substrate?

A3: Due to the electronic and steric challenges of this compound, a standard catalyst like Pd(PPh₃)₄ may be inefficient.[20] A more robust, modern catalyst system is required.

  • Catalyst/Ligand Selection: The key is to use a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the difficult oxidative addition step (especially with aryl chlorides), and accelerate the final reductive elimination step.[6][11]

    • Primary Recommendation: Buchwald-type biarylphosphine ligands are the gold standard for challenging couplings. Ligands like SPhos , XPhos , or RuPhos paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like SPhos Pd G3 are highly effective.[6][14][21]

    • Alternative: N-heterocyclic carbene (NHC) ligands, often found in PEPPSI-type pre-catalysts, can also be very effective, particularly for sterically hindered substrates.[10]

  • Base Selection: As discussed in Q2, the base must be chosen carefully to balance reactivity with substrate stability.

    • Primary Recommendation: K₃PO₄ (potassium phosphate) is an excellent starting point. It is moderately basic, minimizing base-sensitive side reactions, and is highly effective in many challenging couplings.[7][14]

    • Alternative: Cs₂CO₃ (cesium carbonate) or KF (potassium fluoride) are strong alternatives, especially if solubility or protodeboronation are primary concerns.[13][15]

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the interaction of the organic and inorganic components.

    • Primary Recommendation: Aprotic polar solvents are generally preferred. 1,4-Dioxane , THF , or Toluene , often in a mixture with a small amount of water (e.g., 4:1 or 5:1 ratio), are standard choices.[10][13]

    • Alternative (Anhydrous): If anhydrous conditions are necessary, solvents like Toluene , Dioxane , or t-Amyl alcohol can be used with an appropriate anhydrous base.[22]

ComponentPrimary RecommendationRationale & Notes
Pd Source Pd(OAc)₂ (1-2 mol%) or SPhos Pd G3 (1-2 mol%)Pre-catalysts are often more air-stable and reliable.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands accelerate key catalytic steps.[11]
Base K₃PO₄ (2-3 equiv.)Effective activation with lower risk of side reactions.[14]
Solvent 1,4-Dioxane / H₂O (5:1)Good balance of solubility for organic and inorganic reagents.[7][10]
Temperature 80-100 °CStart at 80 °C and increase only if the reaction is sluggish.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Low yields often result from a bottleneck at one of these three key stages.

Suzuki_Cycle cluster_failure Common Failure Points pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Slow with Ar-Cl or hindered halides f1 Catalyst Oxidation (O₂ present) pd0->f1 pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Requires Base (Rate-Limiting Step) pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim Slow with bulky or e-deficient groups red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product reagents Ar-X reagents->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal f2 Protodeboronation (Boronic Acid Decomposes) boronic->f2

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Troubleshooting Flowchart

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Flowchart start Low Yield Observed check_sm Check Starting Material (SM) Disappearance by LCMS/TLC start->check_sm sm_present Significant SM Remains check_sm->sm_present Yes sm_gone SM Consumed, But Low Product Yield check_sm->sm_gone No catalyst_issue Is the Catalyst System Active? sm_present->catalyst_issue side_reactions Are Side Products Observed? sm_gone->side_reactions degas Action: Rigorously Degas Solvents & Reagents. Use Fresh Catalyst/Ligand. catalyst_issue->degas No (Suspect Inactivity) optimize_catalyst Action: Switch to a more active catalyst system (e.g., SPhos). Screen different bases (K₃PO₄, Cs₂CO₃). catalyst_issue->optimize_catalyst Yes (Reaction is Sluggish) protodeboronation Protodeboronation Product (Ar'-H) Detected? side_reactions->protodeboronation Yes purification_issue Action: Re-evaluate purification. Product may be unstable on silica or lost during workup. side_reactions->purification_issue No homocoupling Homocoupling Product (Ar-Ar or Ar'-Ar') Detected? protodeboronation->homocoupling No fix_proto Action: Use milder base (K₃PO₄, KF). Use pinacol ester. Lower temperature. protodeboronation->fix_proto Yes fix_homo Action: Ensure rigorous degassing. Use precise stoichiometry (1.1-1.2 eq. boronic acid). homocoupling->fix_homo Yes homocoupling->purification_issue No

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point and should be optimized for specific aryl halide partners.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.4 mol%)

  • Anhydrous, powdered K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/Water (5:1 mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ (0.02 mmol) and SPhos (0.044 mmol).

  • Solvent Addition: Add the degassed 5:1 Dioxane/Water solvent mixture (e.g., 5 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine.[22]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Improving the stability of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this crucial reagent in solution. Our approach is rooted in mechanistic principles to provide you with not just protocols, but a foundational understanding of the molecule's behavior.

Part 1: Frequently Asked Questions (FAQs) - Understanding Instability

This section addresses the common issues encountered with this compound, focusing on the chemical principles that govern its stability.

Q1: My solution of this compound shows decreasing purity and potency over time. What are the likely causes?

A1: The degradation of arylboronic acids, including this compound, in solution is typically governed by three primary chemical pathways. Understanding these is the first step to mitigation.

  • Oxidative Deboronation: This is a common pathway, especially in non-degassed solvents or biological media. The carbon-boron bond is susceptible to attack by reactive oxygen species (ROS), leading to its cleavage and the formation of the corresponding phenol (3-fluoro-4-(ethylcarbamoyl)phenol) and boric acid.[1] This process is often irreversible and results in a complete loss of desired reactivity for applications like Suzuki coupling.

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, most commonly water, replacing the boronic acid moiety with a hydrogen atom.[2] The result is N-ethyl-4-fluorobenzamide. The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the aryl ring.[2][3]

  • Boroxine Formation: In the presence of dehydrating conditions or upon heating, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[4] This process is an equilibrium and is often reversible upon the addition of water.[5] While boroxines can sometimes be used directly in reactions, their formation alters the concentration of the active monomeric boronic acid, which can complicate reaction kinetics and stoichiometry.[6]

Below is a diagram illustrating these competing degradation pathways.

G cluster_degradation Degradation Pathways BA This compound (Active Monomer) Oxidation Oxidative Deboronation BA->Oxidation [O] (e.g., O₂, Peroxides) Proto Protodeboronation BA->Proto H⁺ (e.g., H₂O, Acid) Boroxine Boroxine Formation (Equilibrium) BA->Boroxine -3 H₂O (Dehydration) Phenol 3-Fluoro-4-(ethylcarbamoyl)phenol (Inactive Product) Oxidation->Phenol Benzamide N-Ethyl-4-fluorobenzamide (Inactive Product) Proto->Benzamide Boroxine_Structure Triphenylboroxine Derivative (Can be reactive) Boroxine->Boroxine_Structure

Caption: Primary degradation pathways for the target boronic acid.

Q2: How do the 2-fluoro and 5-ethylcarbamoyl substituents affect the stability of this specific boronic acid?

A2: The electronic nature of substituents on the phenyl ring plays a critical role in the stability of a boronic acid. Both the fluorine atom and the ethylcarbamoyl group are electron-withdrawing.

  • Effect on Lewis Acidity and pKa: Electron-withdrawing groups increase the Lewis acidity of the boron atom, which lowers the pKa of the boronic acid.[7] At a given pH, a lower pKa means a higher proportion of the boronic acid will exist in the more stable, anionic tetrahedral boronate form (Ar-B(OH)₃⁻) compared to the neutral trigonal form (Ar-B(OH)₂). The stability of these forms against different degradation pathways varies.[2]

  • Effect on Oxidative Stability: Diminishing the electron density on the boron atom can enhance oxidative stability.[1][8] The rate-limiting step in oxidation involves the migration of the carbon from boron to oxygen, and reducing the electron density at the boron center can slow this process.[1] Therefore, the electron-withdrawing groups on your molecule may inherently provide some protection against oxidative degradation compared to unsubstituted phenylboronic acid.

Q3: What role does pH play, and is there an optimal pH range for my solution?

A3: pH is one of the most critical factors. As mentioned, it controls the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.

  • At low pH (acidic conditions): The equilibrium favors the neutral trigonal form. This form is generally more susceptible to protodeboronation.

  • At high pH (basic conditions): The equilibrium shifts towards the anionic tetrahedral form. While this form can be more resistant to certain degradation pathways, very high pH can accelerate other decomposition routes and may be incompatible with your downstream application.[2]

For many arylboronic acids, a slightly acidic to neutral pH range (pH 4-7) often represents a good compromise for stability in aqueous-organic mixtures. However, the optimal pH must be determined empirically for your specific experimental conditions and desired shelf-life. Studies have shown complex pH-rate profiles for degradation, indicating that multiple pathways can be active simultaneously.[2]

Part 2: Troubleshooting and Stabilization Protocols

This section provides actionable steps and workflows to diagnose and solve stability issues.

Q4: I'm observing new peaks in my HPLC/UPLC-MS analysis. How can I confirm the identity of the degradation products?

A4: A systematic approach using multiple analytical techniques is the most robust way to identify degradants.

Degradation PathwayExpected ProductM/z [M+H]⁺Key Analytical Observations
Oxidative Deboronation 3-Fluoro-4-(ethylcarbamoyl)phenol184.07Aromatic signals in ¹H NMR will shift. A new phenolic -OH signal may be visible. The ¹¹B NMR signal will disappear.
Protodeboronation N-Ethyl-4-fluorobenzamide168.08Aromatic signals in ¹H NMR will simplify (loss of coupling to boron). The ¹¹B NMR signal will disappear.
Boroxine Formation Trimer of the boronic acid550.18This is a large molecule that may have a different retention time. It can revert to the monomer in the presence of water (e.g., aqueous mobile phase), complicating detection.[9] ¹¹B NMR is very effective for observing the shift from the monomeric acid to the boroxine species.

Troubleshooting Workflow:

G cluster_analysis Analytical Characterization cluster_solutions Implement Mitigation Strategy start Instability Observed (e.g., Purity Loss) hplc 1. Run Stability-Indicating HPLC-MS Method start->hplc nmr 2. Acquire ¹H, ¹¹B, ¹⁹F NMR of Aged Sample hplc->nmr identify Identify Degradants (Compare M/z and Spectra to Table) nmr->identify oxidation_sol Oxidation Detected: - Degas solvents - Use inert atmosphere - Add antioxidants (sparingly) identify->oxidation_sol Phenol Product proto_sol Protodeboronation Detected: - Adjust pH (try 4-7) - Use aprotic solvents - Lower temperature identify->proto_sol Benzamide Product boroxine_sol Boroxine Detected: - Use anhydrous solvents if monomer is required - Ensure sufficient H₂O if monomer is needed from a solid identify->boroxine_sol Boroxine Signature validate Validate Improved Stability oxidation_sol->validate proto_sol->validate boroxine_sol->validate

Caption: A logical workflow for troubleshooting boronic acid instability.

Q5: What is a robust protocol for preparing and storing solutions to maximize stability?

A5: The following protocol incorporates best practices to minimize all common degradation pathways.

Objective: To prepare a stock solution of this compound with enhanced stability for short to medium-term storage.

Materials:

  • This compound solid

  • Anhydrous, HPLC-grade solvent (e.g., Acetonitrile, Dioxane, or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

Protocol:

  • Inerting: Place the required amount of solid boronic acid into a clean, dry amber vial. Seal the vial and purge with inert gas for 2-3 minutes to remove air and moisture.

  • Solvent Preparation: Use a solvent that has been sparged with inert gas for at least 15-20 minutes to remove dissolved oxygen. Anhydrous solvents are recommended to suppress boroxine formation.

  • Dissolution: Under a positive pressure of inert gas, add the degassed, anhydrous solvent to the vial to achieve the desired concentration.

  • Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved. Avoid vigorous vortexing, which can re-introduce air.

  • Storage:

    • Atmosphere: Blanket the headspace of the vial with inert gas before tightly sealing the cap.

    • Temperature: Store the solution at low temperatures (-20°C is ideal for long-term storage). For daily use, refrigeration at 2-8°C is acceptable.

    • Light: Always use amber vials to protect the solution from light, which can accelerate oxidative degradation.

Q6: Are there any "stabilizing agents" or alternative forms of the reagent I can use?

A6: Yes. If inherent instability remains a significant challenge, especially for long-term storage or use in challenging reaction conditions, consider using a protected form of the boronic acid.

  • Boronic Esters (e.g., Pinacol Esters): These are formed by condensing the boronic acid with a diol like pinacol. Pinacol esters are generally more resistant to oxidation and boroxine formation.[10] However, they are susceptible to hydrolysis, which regenerates the active boronic acid. This can be a drawback or an advantage, depending on the application.[11]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are highly resistant to degradation.[3][12] They are designed for "slow release" of the boronic acid under specific basic conditions, which can be highly advantageous in cross-coupling reactions by maintaining a low, steady concentration of the active boronic acid, thereby minimizing side reactions.[3][12]

Using these stabilized forms often requires an additional deprotection/release step in your reaction protocol.

Part 3: Analytical Methodologies

Q7: Can you provide a starting point for a stability-indicating HPLC method?

A7: A well-designed HPLC method is crucial for separating the parent boronic acid from its key degradants.

Objective: To quantify this compound and separate it from its potential phenol and benzamide degradation products.

  • Instrumentation: HPLC or UPLC system with UV/PDA detection.

  • Column: A robust C18 stationary phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (or as determined by UV spectrum of the analyte).

  • Injection Volume: 1-5 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water. Prepare samples immediately before analysis to minimize degradation in the diluent.

Rationale for Method Choices:

  • The C18 column provides good retention for the aromatic compounds.

  • The slightly acidic mobile phase (pH 4.5) helps to maintain consistent peak shape and can suppress on-column degradation for some boronic acids.[13]

  • The gradient elution ensures that both the relatively polar boronic acid and the less polar degradation products are eluted with good resolution.

  • Using a PDA detector allows for peak purity assessment.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers utilizing (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and related issues that can arise when working with this specific reagent. My aim is to equip you with the expertise to diagnose problems, understand the underlying chemical mechanisms, and implement effective solutions to ensure the success of your experiments.

Introduction: Understanding the Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in transition metal-catalyzed reactions, particularly Suzuki-Miyaura cross-couplings. The presence of an amide functionality within the molecule can lead to catalyst inhibition or deactivation, a phenomenon often underappreciated. This guide will walk you through the potential pitfalls and their remedies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes related to this specific boronic acid?

A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. With this compound, the primary suspect is the ethylcarbamoyl group. The nitrogen and oxygen atoms of the amide can act as Lewis bases and coordinate to the palladium catalyst center.[1][2][3] This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the catalytic cycle, a common issue with nitrogen-containing substrates.[1][4]

Potential Poisoning Mechanisms:

  • Amide Coordination: The lone pair of electrons on the amide nitrogen or oxygen can coordinate to the electron-deficient palladium center, leading to the formation of a stable, inactive catalyst complex.[1][2]

  • Impurity-Driven Deactivation: Commercially available boronic acids can contain impurities from their synthesis, such as inorganic salts or residual bases, which can act as catalyst poisons.[5][6]

  • Protodeboronation: While not direct catalyst poisoning, the degradation of the boronic acid to the corresponding fluoro-ethylbenzamide reduces the concentration of the active coupling partner, leading to a stalled reaction.[1][7]

Troubleshooting Guide: From Diagnosis to Solution

Issue 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, a systematic approach to troubleshooting is essential.

Before adjusting reaction parameters, it's crucial to determine if catalyst poisoning is indeed the root cause.

  • Reaction Monitoring: Use LC-MS or ¹H NMR to monitor the reaction progress. If the reaction starts and then stops, it's a strong indication of catalyst deactivation.

  • Control Experiment: Run the reaction with a simpler, non-functionalized boronic acid (e.g., 2-fluorophenylboronic acid) under the same conditions. If this reaction proceeds smoothly, it points towards an issue with the ethylcarbamoyl group.

If catalyst poisoning is suspected, the following strategies can be employed to mitigate the issue.

Mitigation Strategies for Amide Coordination:

StrategyRationaleRecommended Ligands
Use of Bulky Ligands Sterically hindered ligands can prevent the amide group from coordinating to the palladium center by creating a crowded environment around the metal.[1][5]Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs).
Ligand Screening The electronic properties of the ligand can influence the catalyst's susceptibility to poisoning. Electron-rich ligands can sometimes overcome the inhibitory effects of coordinating substrates.Experiment with a range of phosphine ligands with varying steric and electronic properties.
Pre-catalyst Choice Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can sometimes be beneficial.[2]Pd₂(dba)₃ with a suitable ligand, or commercially available pre-catalysts.

Experimental Protocol 1: Ligand Screening for a Suzuki-Miyaura Coupling

  • Setup: In parallel reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a suitable base (e.g., K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd(OAc)₂ with XPhos, Pd₂(dba)₃ with SPhos, PEPPSI™-IPr).

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1) and heat the reactions at a consistent temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by LC-MS at regular intervals to determine the most effective catalyst system.

Issue 2: Significant Homocoupling of the Boronic Acid

The formation of a biaryl byproduct from the coupling of two molecules of this compound is another common issue.

Homocoupling is often promoted by the presence of oxygen and can be exacerbated when the desired cross-coupling is slow due to catalyst deactivation.[2][8]

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[2]

  • Reagent Purity: Use high-purity, fresh boronic acid. Older batches may have started to decompose, which can contribute to side reactions.[2]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q2: How can I purify this compound to remove potential catalyst poisons?

A2: Purification of the boronic acid before use can significantly improve reaction outcomes.

Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Extract with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃) to form the water-soluble boronate salt. This will leave many organic, non-acidic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the purified boronic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]

  • Recrystallization: The purified boronic acid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[10]

Visualizing the Problem and Solution

Diagram 1: Hypothesized Catalyst Poisoning Mechanism

CatalystPoisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd InactiveComplex Inactive Pd-Amide Complex Pd0->InactiveComplex Coordination PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetallation PdII->Transmetal PdII->InactiveComplex Coordination ArPdArB Ar-Pd(II)-Ar' Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 BoronicAcid This compound BoronicAcid->InactiveComplex

Caption: Hypothesized catalyst poisoning by amide coordination.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Failure: Low Yield / Stalled Diagnosis Diagnose Cause: 1. Monitor Kinetics 2. Run Control Experiment Start->Diagnosis Poisoning_Suspected Catalyst Poisoning Likely Diagnosis->Poisoning_Suspected Yes Other_Issue Investigate Other Issues: (e.g., Reagent Quality, Conditions) Diagnosis->Other_Issue No Action_Plan Implement Solutions Poisoning_Suspected->Action_Plan Ligand 1. Use Bulky Ligands (XPhos, SPhos, NHCs) Purity 2. Purify Boronic Acid (Acid-Base Extraction) Degas 3. Rigorous Degassing (Freeze-Pump-Thaw) Outcome Evaluate Outcome Ligand->Outcome Purity->Outcome Degas->Outcome Success Reaction Successful Outcome->Success Improved Failure Still Failing: Re-evaluate & Consult Outcome->Failure No Improvement

References

Strategies to minimize protodeboronation of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing protodeboronation, a critical side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my experiments with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 3-fluoro-N-ethylbenzamide, consuming your starting material and significantly reducing the yield of your desired cross-coupling product. This not only impacts yield but also complicates purification by introducing a significant byproduct.

Q2: How do the specific functional groups on my molecule, the 2-fluoro and 5-ethylcarbamoyl groups, affect its susceptibility to protodeboronation?

A2: The substituents on the phenyl ring play a crucial role in the stability of the boronic acid. Both the 2-fluoro and 5-ethylcarbamoyl groups are electron-withdrawing. Arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation, particularly under basic conditions which are common in Suzuki-Miyaura coupling reactions.[2] Highly electron-deficient arylboronic acids have been shown to be unstable under aqueous basic conditions.[3][4] Conversely, these electron-withdrawing groups tend to stabilize the boronic acid against acid-catalyzed protodeboronation.[1][5]

Q3: Can I visually confirm if protodeboronation is occurring in my reaction mixture?

A3: While visual confirmation is not possible, you can monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to a standard of the expected protodeboronated byproduct (3-fluoro-N-ethylbenzamide), you can quantify the extent of this side reaction.

Q4: Are there alternative reagents to this compound that are less prone to protodeboronation?

A4: Yes, boronic acid derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium aryltrifluoroborates offer enhanced stability.[6][7] These derivatives can be used in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[2][8][9]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a problem-and-solution framework for common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low Yield of Desired Product with Significant Formation of 3-fluoro-N-ethylbenzamide

This is a classic sign of significant protodeboronation. The following troubleshooting steps are designed to favor the desired cross-coupling reaction over the protodeboronation pathway.

Protodeboronation of arylboronic acids can be catalyzed by both acid and base, and is also influenced by temperature and the presence of water.[1][7] For electron-deficient arylboronic acids like yours, basic conditions are a primary concern.[4]

  • Re-evaluate Your Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation.

    • Solution: Switch to a milder base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives that can promote the catalytic cycle of the Suzuki-Miyaura reaction without excessively increasing the rate of protodeboronation.[2][7]

  • Optimize Reaction Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.[7]

    • Solution: Determine the lowest effective temperature for your cross-coupling reaction. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and suppression of the side reaction.

  • Minimize Water Content: Water acts as the proton source for protodeboronation.[7] While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental.

    • Solution: Use anhydrous solvents whenever possible. If a co-solvent is required, minimize the amount of water. For reactions sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Enhance Catalyst Efficiency: An inefficient catalyst system leads to longer reaction times, providing more opportunity for protodeboronation to occur.[7]

    • Solution: Employ a highly active palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly accelerate the desired cross-coupling, outcompeting the protodeboronation pathway.[7] A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may also be beneficial.

Problem 2: Inconsistent Results and Poor Reproducibility Between Batches

Variability in results often points to the quality and handling of the boronic acid starting material.

Arylboronic acids can degrade over time, especially if not stored under appropriate conditions. Moisture can lead to the formation of boroxines (cyclic anhydrides) or contribute to slow protodeboronation upon storage.[10]

  • Verify Reagent Quality:

    • Solution: Use high-purity this compound. If possible, analyze the starting material by NMR or LC-MS to confirm its integrity before use.

  • Implement Proper Storage Protocols:

    • Solution: Store the boronic acid in a cool, dry, and inert atmosphere (e.g., in a desiccator or glovebox). Avoid frequent opening of the container in a humid environment.

Advanced Strategy: The "Slow-Release" Approach Using MIDA Boronate Esters

For particularly challenging cross-couplings where protodeboronation remains a significant issue even after optimization, converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy.[2]

Workflow for MIDA Ester Utilization

MIDA_Workflow cluster_prep Step 1: MIDA Ester Synthesis cluster_coupling Step 2: Suzuki-Miyaura Coupling BoronicAcid (5-(Ethylcarbamoyl)-2- fluorophenyl)boronic acid Synthesis Dehydrative Condensation (e.g., using a Dean-Stark trap) BoronicAcid->Synthesis MIDA N-methyliminodiacetic acid MIDA->Synthesis MIDA_Ester Stable MIDA Boronate Ester Synthesis->MIDA_Ester MIDA_Ester_Input MIDA Boronate Ester MIDA_Ester->MIDA_Ester_Input Use in next step Coupling Suzuki-Miyaura Reaction (Mild aqueous base, e.g., K₃PO₄) MIDA_Ester_Input->Coupling Slow_Release Slow Release of Boronic Acid Coupling->Slow_Release In situ hydrolysis Product Desired Coupled Product Slow_Release->Product Transmetalation caption Workflow for using MIDA ester to prevent protodeboronation. Protodeboronation_Mechanisms cluster_base Base-Catalyzed Protodeboronation (Relevant for Suzuki-Miyaura) cluster_acid Acid-Catalyzed Protodeboronation Start_Base Aryl Boronic Acid (Ar-B(OH)₂) Boronate Boronate Species ([Ar-B(OH)₃]⁻) Start_Base->Boronate + OH⁻ TS_Base Transition State Boronate->TS_Base + H₂O (Proton Source) Product_Base Protodeboronated Product (Ar-H) TS_Base->Product_Base C-B Bond Cleavage Start_Acid Aryl Boronic Acid (Ar-B(OH)₂) TS_Acid Four-Membered Ring Transition State Start_Acid->TS_Acid + H⁺ (e.g., Acetic Acid) Product_Acid Protodeboronated Product (Ar-H) TS_Acid->Product_Acid Intermolecular Metathesis caption Competing pathways for aryl boronic acid protodeboronation.

References

Effect of base and solvent on the reactivity of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] Its utility stems from the presence of the boronic acid moiety, a key functional group for palladium-catalyzed carbon-carbon bond formation.[3][4] However, the electronic properties of this specific molecule—namely the electron-withdrawing nature of the fluoro and ethylcarbamoyl groups—can significantly influence its reactivity and stability, often leading to unexpected challenges in the laboratory.[5][6]

The fluorine atom at the ortho position and the electron-withdrawing carbamoyl group can increase the acidity of the boronic acid.[7] This heightened acidity can be beneficial in some contexts but may also render the compound more susceptible to side reactions like protodeboronation, especially under basic conditions.[1] Understanding the interplay between the substrate, base, solvent, and catalyst is therefore critical for achieving high yields and purity.

This guide will walk you through common problems, their underlying causes, and systematic approaches to troubleshoot and optimize your reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes and how can I fix it?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this electron-deficient boronic acid is a frequent issue. The primary culprits are often related to catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid itself.

Troubleshooting Workflow:

  • Assess Catalyst and Ligand Integrity: The choice of palladium catalyst and ligand is paramount. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the catalytic cycle.[5][8] If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[9]

  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][10] For electron-deficient boronic acids, a stronger base may be required to form the more reactive boronate species.[5][11]

    • Initial Screening: Start with common bases like K₂CO₃ or Cs₂CO₃.[4]

    • If Yields are Still Low: Consider stronger bases like K₃PO₄.[5][12] Be mindful that overly strong bases can promote decomposition of the boronic acid.

  • Solvent Selection: The solvent can influence catalyst activity and the solubility of reagents.[13][14]

    • Common Choices: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard for Suzuki couplings.[4][9]

    • Impact of Polarity: The polarity of the solvent can affect the rate of oxidative addition and the stability of catalytic intermediates.[13] Experimenting with different solvent systems (e.g., toluene/water, 2-MeTHF/water) can be beneficial.

  • Check for Boronic Acid Decomposition: Electron-deficient boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water and base.[1]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

    • Consider Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can prevent premature decomposition.[9][15] However, the ester will need to be hydrolyzed in situ to the active boronic acid.[9]

  • Ensure Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[9] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing significant formation of a homocoupling byproduct from my this compound. How can I suppress this side reaction?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[9]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your solvents and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[9]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that readily generates Pd(0) (e.g., XPhos Pd G3) can minimize the amount of Pd(II) present at the start of the reaction.[5] If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[9]

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, which can disfavor the homocoupling pathway.

  • Ligand Choice: Certain ligands can help to stabilize the Pd(0) species and promote the desired cross-coupling over homocoupling. Electron-rich and bulky ligands are often effective in this regard.

Q3: The solubility of my this compound is poor in my chosen reaction solvent. What are my options?

A3: Poor solubility can hinder reaction rates and lead to incomplete conversion. Addressing this issue is crucial for a successful outcome.

Solutions for Solubility Issues:

  • Solvent Screening: A systematic screen of solvents is the most direct approach. Consider a range of solvents with varying polarities. Common choices for Suzuki reactions include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc).[9] Often, a mixture of solvents, such as dioxane/water or toluene/ethanol/water, can improve the solubility of all components.[4][12]

  • Use of Boronic Esters: As mentioned previously, converting the boronic acid to its corresponding pinacol ester can significantly improve its solubility in many organic solvents.[15][16]

  • Elevated Temperature: Increasing the reaction temperature will generally increase the solubility of your reagents. However, be cautious, as higher temperatures can also accelerate the decomposition of sensitive substrates like electron-deficient boronic acids.[5]

  • Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can sometimes be employed to facilitate the transport of the boronate salt from the aqueous phase to the organic phase where the catalyst resides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and catalyst/ligand system may be necessary for your specific substrate.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening of Bases and Solvents

When troubleshooting a low-yielding reaction, a systematic screen of bases and solvents is often the most effective approach.

  • Setup: Prepare a parallel array of reaction vials, each containing the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Variable Addition: To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH) and a different degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, 2-MeTHF/H₂O, DMF).

  • Catalyst Addition: Add the same catalyst and ligand system to each vial.

  • Reaction and Analysis: Run all reactions at the same temperature for the same amount of time. Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the optimal conditions.

Data Presentation

Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)9045
2Cs₂CO₃Dioxane/H₂O (4:1)9065
3K₃PO₄Dioxane/H₂O (4:1)9078
4K₃PO₄Toluene/EtOH/H₂O (4:1:1)9085
5K₃PO₄2-MeTHF/H₂O (4:1)9082

Yields are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.

Visualization of Key Concepts

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Boronate Ar²-B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield or Reaction Failure Check_Inert Ensure Inert Atmosphere (Degas Solvents) Start->Check_Inert Screen_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Inert->Screen_Base Screen_Solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) Screen_Base->Screen_Solvent Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) Screen_Solvent->Optimize_Catalyst Check_Purity Check Purity of Boronic Acid Optimize_Catalyst->Check_Purity Consider_Ester Consider Using Boronic Ester (e.g., Pinacol Ester) Check_Purity->Consider_Ester Success Improved Yield Consider_Ester->Success

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide from the desk of a Senior Application Scientist.

Welcome to our dedicated technical support guide for researchers working with (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common purification challenges.

Understanding the Core Challenges

This compound is a versatile building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its purification is often complicated by three main chemical behaviors:

  • Boroxine Formation: Like most boronic acids, this compound exists in a concentration and solvent-dependent equilibrium with its cyclic trimeric anhydride, known as a boroxine. This dehydration reaction can complicate characterization and purification.[1][2][3]

  • Protodeboronation: The carbon-boron bond can be cleaved under certain conditions (particularly acidic or basic), replacing the boronic acid group with a hydrogen atom.[4][5][6] This results in a significant and often difficult-to-remove impurity.

  • Chromatographic Instability: Arylboronic acids can interact strongly with the stationary phase in normal-phase chromatography (silica gel), leading to poor recovery, streaking, or on-column degradation.[7][8]

The following guides are designed to help you navigate these challenges effectively.

Visualizing the Impurity Pathways

The diagram below illustrates the primary degradation pathways that lead to common impurities during workup and purification.

main This compound (Desired Product) boroxine Boroxine Impurity (Trimeric Anhydride) main->boroxine - 3 H₂O (Dehydration) deboronation Protodeboronation Product (N-Ethyl-3-fluorobenzamide) main->deboronation + H⁺ / H₂O (Protodeboronation) starting_material Residual Starting Materials or Byproducts boroxine->main + 3 H₂O (Hydrolysis)

Caption: Primary impurity formation pathways for arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see?

A: You will typically encounter three classes of impurities:

  • Boroxine: The cyclic trimeric anhydride is the most common. It forms upon removal of water and can revert to the boronic acid in the presence of moisture.[3][9] On an NMR spectrum, this can manifest as broadened peaks or a complex mixture of signals.

  • Protodeboronated Product (N-Ethyl-3-fluorobenzamide): This impurity arises from the cleavage of the C-B bond and is often promoted by acidic conditions or prolonged heating.[5][10]

  • Homocoupled Dimer: A biaryl impurity can form through the self-coupling of the boronic acid, though this is typically a minor byproduct in the absence of a catalyst.

Q2: How can I accurately assess the purity of my sample?

A: A combination of techniques is recommended:

  • Reversed-Phase HPLC/UPLC: This is the most reliable method for quantitative purity analysis. A C18 column with a buffered mobile phase (e.g., 10 mM ammonium acetate) and an acetonitrile gradient can effectively separate the boronic acid from its major impurities.[11][12][13]

  • ¹H NMR: While useful, be aware that boroxine formation can cause peak broadening. Adding a drop of D₂O to the NMR tube can sometimes sharpen the aromatic signals by promoting hydrolysis of the boroxine back to the monomeric acid.

  • ¹¹B NMR: This technique can help identify different boron species. Boronic acids typically appear around 28-30 ppm, while boroxines are found slightly downfield at ~32 ppm.

  • LC-MS: Useful for identifying the mass of the desired product and key impurities like the protodeboronated species.

Q3: What are the best storage conditions for this compound?

A: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C). This minimizes exposure to atmospheric moisture, which can affect the boronic acid/boroxine equilibrium, and oxygen, which can promote oxidative degradation pathways.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Broad, complex signals in ¹H NMR spectrum. Boroxine Formation: The sample exists as a mixture of the monomeric boronic acid and its trimeric boroxine, leading to peak broadening and overlapping signals.[3]1. In-situ Hydrolysis: Add one to two drops of D₂O to your NMR sample, shake well, and re-acquire the spectrum. This often hydrolyzes the boroxine back to the monomer, resulting in sharper peaks. 2. Pre-analysis Workup: Dissolve the crude material in a solvent like diethyl ether and wash with a small amount of water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
Significant loss of product during silica gel chromatography. On-column Degradation/Adsorption: The Lewis acidic nature of silica gel can promote protodeboronation or lead to irreversible adsorption of the polar boronic acid.[7][8]1. Switch to Alumina: Use neutral or basic alumina for column chromatography, which is often more compatible with boronic acids.[14] 2. Use Treated Silica: Impregnating silica gel with boric acid has been shown to reduce on-column degradation of boronate esters and may be effective for boronic acids.[15] 3. Ester Protection: If direct chromatography fails, consider temporarily protecting the boronic acid as a more stable and less polar ester (e.g., a pinacol ester). These are often stable enough for silica gel chromatography and can be deprotected afterward.[8][16]
A major impurity peak in LC-MS corresponds to the mass of N-Ethyl-3-fluorobenzamide. Protodeboronation: The boronic acid group has been cleaved, likely due to exposure to strong acid, excessive heat, or certain metal catalysts during the reaction or workup.[4][5]1. Modify Workup: Avoid strongly acidic conditions during extraction. Use a saturated solution of ammonium chloride instead of HCl if an acidic wash is needed. 2. Control Temperature: Minimize heating during both the reaction and the final concentration steps. 3. Purification: This impurity has different polarity and acidity. It can often be removed by recrystallization or careful chromatography.
The product fails to crystallize from common solvent systems. High Impurity Levels: The presence of boroxine, protodeboronated product, or residual solvents can inhibit lattice formation. Incorrect Solvent Choice: The polarity and solubility profile of the chosen solvent system may be inappropriate.1. Pre-purification: Perform an acid-base extraction to remove non-acidic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., saturated NaHCO₃), then re-acidify the aqueous layer and extract the purified boronic acid.[17] 2. Systematic Solvent Screening: Test recrystallization from a range of solvent systems. Good starting points for arylboronic acids include ethyl acetate/hexanes, hot water, or toluene.[14][18]

Detailed Purification Protocols & Workflow

This workflow provides a decision-making framework for selecting the appropriate purification strategy based on the crude purity of your material.

G start Crude Product (Post-Workup) purity_check Assess Purity by HPLC/LC-MS Is Purity > 90%? start->purity_check recrystallize Protocol 1: Recrystallization purity_check->recrystallize Yes impurity_id Identify Major Impurity Is it the Boroxine? purity_check->impurity_id No final_product Pure Product recrystallize->final_product hydrolyze Hydrolyze Boroxine: Stir with Ether/Water, then Recrystallize impurity_id->hydrolyze Yes acid_base Protocol 2: Acid-Base Extraction impurity_id->acid_base No hydrolyze->final_product chromatography Protocol 3: Chromatography (Alumina or Protected Ester) acid_base->chromatography chromatography->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Recrystallization

This is the preferred method for material that is already relatively pure (>90%).

  • Solvent Selection: In a small vial, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethyl acetate, toluene, acetone, water). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot. A good two-solvent system consists of a "soluble" solvent and a "poor" or "anti-solvent" (e.g., ethyl acetate/hexanes, methanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) to completely dissolve the material.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath or refrigerator to induce crystallization. If using a two-solvent system, add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing neutral or basic organic impurities.[17]

  • Dissolution & Basification: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Extraction: Add a 1 M solution of a mild base (e.g., NaOH or NaHCO₃) and shake vigorously. The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with the basic solution to ensure complete extraction. Discard the organic layer containing the impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate out of the solution.

  • Final Extraction & Isolation: Extract the precipitated boronic acid back into a fresh portion of ethyl acetate or diethyl ether (perform 2-3 extractions). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Chromatography

Use this method as a last resort when recrystallization and extraction fail.

  • Stationary Phase Selection: Pack a column with neutral alumina. Direct chromatography on silica gel is not recommended due to the high risk of product degradation.[14]

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC) on alumina plates. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point.

  • Column Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of alumina, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

How to handle air and moisture sensitive reactions with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Handling Air and Moisture Sensitive Reactions with Boronic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) for handling air and moisture-sensitive reactions involving boronic acids, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Introduction: The Challenge of Boronic Acid Stability

Boronic acids are indispensable reagents in modern organic synthesis, celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, their efficacy is often compromised by their sensitivity to air and moisture, leading to decomposition and diminished reaction yields.[2][3][4] This guide is designed to equip you with the expertise to navigate these challenges, ensuring robust and reproducible results in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with boronic acids in sensitive reactions.

Q1: My Suzuki-Miyaura coupling reaction has failed or is giving a low yield. What are the primary factors to investigate?

A1: A failed Suzuki coupling can often be traced back to a few key parameters. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[3]

  • Oxygen Contamination: The presence of oxygen can lead to undesirable side reactions, most notably the homocoupling of boronic acids and decomposition of the catalyst.[2][3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][5]

  • Reagent Purity and Stability: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, particularly through a process called protodeboronation.[3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interconnected.[3] The base must be sufficiently strong to promote the transmetalation step but not so strong as to cause degradation of your starting materials or products.[6][7]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid's organic group. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][5][8] This is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[3] To mitigate this:

  • Use a Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[3][9] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous (dry) solvents and reagents can significantly reduce its occurrence.[3][9]

Q3: How should I properly store my boronic acids to ensure their longevity?

A3: Proper storage is critical to maintaining the integrity of boronic acids.[4]

  • Temperature: For long-term storage, refrigeration (below 4°C/39°F) is recommended to minimize degradation.[4]

  • Atmosphere: Store boronic acids under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]

  • Moisture: Keep containers tightly sealed to protect from atmospheric moisture, which can lead to hydrolysis and decomposition.[4][10] Anhydrous boronic acids are particularly hygroscopic and will absorb water from the air, leading to caking.[11]

  • Segregation: Store boronic acids away from highly reactive or volatile substances to prevent cross-contamination.[10] While boric acid itself is non-flammable, it's good practice to keep it separate from flammable materials.[10]

Q4: Can I run Suzuki coupling reactions in water, and what are the considerations?

A4: Yes, one of the advantages of the Suzuki coupling is that it can often be performed in aqueous conditions.[12] Organoboranes are generally compatible with water-soluble, ligand-free palladium catalysts.[12] However, the presence of water can also promote side reactions like protodeboronation.[5] While some palladium-catalyzed reactions have been successfully performed in water under aerobic conditions, catalyst deactivation can be a concern.[13][14] In some cases, superheated water can act as a solvent, behaving more like an organic solvent at elevated temperatures.[14]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems in air and moisture-sensitive reactions with boronic acids.

Issue 1: Low or No Product Conversion

A systematic approach is crucial when troubleshooting low conversion rates.[15]

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Boronic Acid: Has it been stored properly? Consider using a fresh bottle or purifying the existing one. Some boronic acids are unstable and can decompose on the shelf.[16]

    • Base: Is the base of high purity and anhydrous (if required)? For solid bases, ensure they are finely powdered to maximize surface area.[3][17]

    • Aryl Halide: Confirm the purity of your electrophile.[3]

  • Evaluate the Catalytic System:

    • Catalyst and Ligand: Are they from a reliable source and stored correctly? Some palladium precatalysts and ligands are air-sensitive.[3] Consider using more robust Buchwald-type biarylphosphine ligands for challenging substrates.[3]

    • Catalyst Loading: While lower catalyst loading is desirable, it may be necessary to increase it for difficult couplings.[12]

  • Scrutinize Reaction Conditions:

    • Inert Atmosphere: Ensure your reaction setup is truly free of oxygen. This is a common point of failure.[3][5]

    • Solvent: Is your solvent sufficiently dry and degassed?[3][17]

    • Temperature: Sub-optimal temperatures can lead to incomplete reactions. A temperature screen (e.g., 80-110 °C) may be necessary to find the sweet spot.[5]

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of your desired product.

Common Side Reactions and Solutions

Side ReactionDescriptionCauseProposed Solution
Homocoupling Dimerization of the boronic acid.Presence of oxygen or Pd(II) species without aryl/vinyl/alkyl ligands.[2][3][5]Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[5]
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.[8]Excess water, strong basic conditions, or prolonged reaction times.[3][5][9]Use anhydrous reagents and solvents, switch to a milder base, or consider using a "caged" boronic acid derivative like a MIDA ester.[3][4][8]

Protodeboronation Pathway Diagram

G BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Product Ar-H Boronate->Product + H₂O (Proton Source) ProtonSource H₂O ProtonSource->Product Base Base (e.g., OH⁻)

Caption: Base-catalyzed protodeboronation of an aryl boronic acid.

Part 3: Experimental Protocols and Best Practices

Adherence to rigorous experimental technique is paramount for success.

Establishing and Maintaining an Inert Atmosphere

An inert atmosphere is crucial for preventing the degradation of sensitive reagents and catalysts.[18][19]

Methods for Creating an Inert Atmosphere:

  • Purging: This involves continuously flowing an inert gas (nitrogen or argon) into the reaction vessel to displace air.[18][20]

  • Vacuum-Backfilling: For a higher level of purity, the reaction vessel is evacuated with a vacuum pump and then refilled with inert gas. This cycle is typically repeated 3-5 times.[19][20]

General Procedure for Setting Up an Air-Sensitive Reaction:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight (e.g., 125°C) or by flame-drying under vacuum.[21][22] Assemble the hot glassware and allow it to cool under a stream of inert gas.[21]

  • Reagent Addition (Solids): Weigh and add all solid reagents (boronic acid, aryl halide, base, catalyst) to the reaction flask.

  • Inerting the Vessel: Seal the flask with a septum and purge with an inert gas for 5-10 minutes, or perform three vacuum-backfill cycles.[3][17]

  • Solvent and Liquid Reagent Addition: Add degassed solvent and any liquid reagents via syringe through the septum.[3][17]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[22]

Solvent Drying and Degassing

The quality of your solvent can significantly impact the outcome of the reaction.

Solvent Drying Techniques:

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective for drying many common organic solvents.[23][24]

  • Solvent Purification Systems: These systems pass solvents through columns of drying agents, providing a convenient source of anhydrous solvents.

  • Distillation: Distilling solvents over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is a traditional and effective method.[23]

Solvent Degassing Methods:

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen, subjected to a vacuum, and then thawed. This cycle is repeated several times.

  • Sparging: Bubbling an inert gas through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.

  • Sonication under Vacuum: Placing the solvent in an ultrasonic bath while under vacuum can also effectively remove dissolved gases.[17]

Protecting Unstable Boronic Acids

For particularly unstable boronic acids, derivatization into more stable forms can be a powerful strategy.

Common Protecting Groups for Boronic Acids:

  • Pinacol Esters: These are commonly used to protect boronic acids, increasing their stability.

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and can release the active boronic acid under specific reaction conditions.[4][8]

  • Diethanolamine Adducts: Reacting a boronic acid with diethanolamine can form a crystalline, air- and water-stable solid that can be used directly in Suzuki couplings.[3][25]

Protocol for the Preparation of a Diethanolamine Adduct:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equivalent) in a suitable solvent like dichloromethane.[3]

  • Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring.[3]

  • Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes, then isolate the white solid product by vacuum filtration.[3]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in subsequent reactions.[3]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Products of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in Modern Drug Discovery

This compound is a sophisticated building block, increasingly pivotal in the synthesis of complex molecules for drug discovery and development.[1][2][3] Its unique substitution pattern—featuring a fluorine atom, an ethylcarbamoyl group, and the versatile boronic acid moiety—offers medicinal chemists a powerful tool for creating novel biaryl structures, often through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] The fluorine atom can enhance metabolic stability and binding affinity, while the amide group provides a key hydrogen bonding site.

However, the successful synthesis of a target molecule is only half the battle. Unambiguous structural validation of the final product is paramount to ensure that downstream biological and toxicological data are reliable. Boronic acid chemistry, while powerful, is not without its nuances; side reactions, incomplete conversions, and the formation of boronic anhydrides (boroxines) can complicate product purification and analysis.[6][7]

This guide provides a comprehensive framework for researchers to rigorously validate the structure of products derived from this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, compare key analytical techniques, and provide actionable, field-proven protocols. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence.

Chapter 1: The Suzuki-Miyaura Coupling – A Mechanistic Overview

The Suzuki-Miyaura reaction is the most common application for arylboronic acids, forming a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[8] Understanding the catalytic cycle is essential for troubleshooting reactions and identifying potential byproducts.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step and requires a base to activate the boronic acid.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar²B(OH)₂ Base pdi_biaryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->pdi_biaryl_complex reductive_elimination Reductive Elimination pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Chapter 2: A Comparative Guide to Structural Validation Techniques

No single technique is sufficient for complete structural validation. A multi-faceted approach combining spectroscopy and chromatography is essential for unambiguous proof of structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For products derived from this compound, several nuclei provide critical information.

  • ¹H NMR: Provides information on the proton environment. Key diagnostics include the disappearance of the boronic acid -B(OH)₂ protons and the appearance of new aromatic signals corresponding to the coupled product. The ethyl group of the carbamoyl moiety serves as a useful internal reference.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The formation of the new C-C bond can be confirmed by the appearance of new quaternary carbon signals in the aromatic region.

  • ¹⁹F NMR: This is a particularly powerful tool for this specific reagent. Fluorine has 100% natural abundance and a wide chemical shift range, resulting in high-resolution spectra with minimal background noise.[12][13] The chemical shift of the fluorine atom will change significantly upon formation of the biaryl product, providing a clean and unequivocal marker for reaction completion.

  • ¹¹B NMR: While less common in routine analysis, ¹¹B NMR can confirm the consumption of the starting boronic acid. Boronic acids typically show a broad signal around 25-35 ppm, while the product will have no signal in this region.[14][15] This technique is invaluable for identifying boron-containing impurities.[11]

Mass Spectrometry (MS)

MS provides the molecular weight of the product, offering definitive confirmation of the target structure. The choice of ionization technique is critical.

  • Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar, non-volatile molecules common in drug discovery. It typically shows the protonated molecule [M+H]⁺ or other adducts.[16] ESI is readily coupled with liquid chromatography (LC-MS) for simultaneous purity assessment and mass identification.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires the analyte to be volatile and thermally stable. For many drug-like molecules, derivatization (e.g., silylation) is mandatory to increase volatility.[6] While providing excellent separation, the need for derivatization makes it a less direct method than LC-MS for this class of compounds.

Expert Insight: A common challenge in the MS analysis of boronic acids is their tendency to form cyclic trimers called boroxines through dehydration.[6][7] This can lead to confusing spectra with ions at much higher m/z values than expected. To mitigate this, ensure samples are dry and consider derivatization or using LC-MS where the solvent system can disrupt these structures before ionization.[6][18]

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedKey Advantages for This TopicCommon Pitfalls & Mitigation
¹H & ¹³C NMR Core structure, proton/carbon environmentEssential for basic structural confirmationSignal overlap in complex aromatic regions; use 2D NMR (COSY, HSQC) to resolve.
¹⁹F NMR Confirmation of fluorine environmentHigh sensitivity, clean spectrum, excellent for reaction monitoring[12][13]Requires access to a multinuclear NMR probe.
¹¹B NMR Confirmation of boronic acid consumptionDirectly observes the boron atom, useful for identifying boron-based impurities[14]Quadrupolar nucleus leads to broad signals; lower sensitivity.
LC-MS (ESI) Molecular weight and purityHigh throughput, directly applicable to polar products, confirms identity and purity simultaneously[17]Adduct formation ([M+Na]⁺, [M+K]⁺) can complicate spectra; optimize solvent system.
GC-MS Molecular weight and purityExcellent chromatographic resolutionRequires derivatization for most drug-like molecules; thermal degradation possible.[6]

Chapter 3: Performance Comparison with Alternative Boronic Acids

The choice of boronic acid has a profound impact on reaction outcomes. To illustrate this, we compare the hypothetical performance of our title compound in a Suzuki-Miyaura coupling with 4-bromopyridine against two common alternatives.

Reaction Scheme: this compound OR Alternative + 4-Bromopyridine -> Coupled Product

Boronic AcidKey FeatureExpected Yield (%)Rationale & Causality
This compound Ortho-fluoro, meta-amide (EWG)85-95%The ortho-fluoro group can accelerate reductive elimination. The electron-withdrawing nature (EWG) of the substituents can increase the Lewis acidity of the boron atom, potentially affecting transmetalation rates.
(4-Methoxyphenyl)boronic acid Para-methoxy (EDG)90-98%The electron-donating group (EDG) can facilitate the transmetalation step, often leading to faster reactions and higher yields.
(4-(Trifluoromethyl)phenyl)boronic acid Para-CF₃ (strong EWG)70-85%Strongly electron-deficient boronic acids can be less nucleophilic, slowing the transmetalation step and potentially leading to lower yields or requiring more forcing conditions.

Note: Yields are hypothetical and for illustrative purposes. Actual results depend heavily on specific reaction conditions (catalyst, base, solvent).

Chapter 4: Validated Experimental Protocols

Trustworthy data comes from robust and reproducible protocols. The following sections provide step-by-step methodologies for synthesis and analysis.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale synthesis.

Experimental_Workflow Diagram 2: General Experimental & Analytical Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Boronic Acid (1.1 eq) - Aryl Halide (1.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) setup->reagents reaction Reaction (Heat to 80-100 °C, 4-18h) reagents->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Aqueous Workup reaction->workup monitor->reaction extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract purify Purification (Column Chromatography) extract->purify analyze Structural Validation (NMR, MS, HPLC) purify->analyze end End: Pure, Validated Product analyze->end

Caption: Diagram 2: General Experimental & Analytical Workflow.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]

Protocol for LC-MS Analysis

Methodology:

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., Acquity BEH C18).[17]

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 100 - 1000.

  • Analysis: Inject the sample. The resulting chromatogram will indicate the purity of the sample (ideally a single peak), and the corresponding mass spectrum for that peak should show a prominent ion for [M+H]⁺, confirming the molecular weight.

Protocol for ¹⁹F NMR Analysis

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer equipped with a multinuclear probe.

  • Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum. No special parameters are typically needed. An external reference standard (like CFCl₃) is used to define 0 ppm, but modern spectrometers can reference internally.

  • Analysis: Compare the chemical shift of the single fluorine resonance in the product spectrum to that of the starting boronic acid. A significant downfield or upfield shift confirms the chemical environment has changed as expected.

Validation_Decision_Tree Diagram 3: Analytical Validation Decision Logic start Purified Product Obtained lcms Run LC-MS Analysis start->lcms lcms_check Single Major Peak? Correct [M+H]⁺? lcms->lcms_check nmr Acquire ¹H, ¹³C, ¹⁹F NMR lcms_check->nmr Yes repurify Re-purify Sample (e.g., HPLC, Recrystallization) lcms_check->repurify No nmr_check Spectra Consistent with Target Structure? nmr->nmr_check fail Structure Incorrect Re-evaluate Synthesis nmr_check->fail No pass Structure Validated nmr_check->pass Yes repurify->lcms

Caption: Diagram 3: Analytical Validation Decision Logic.

Conclusion

The structural validation of products from this compound reactions demands a rigorous, multi-technique approach. By combining the strengths of high-resolution NMR (especially ¹⁹F NMR) and LC-MS, researchers can achieve unambiguous confirmation of both structure and purity. This guide provides the strategic rationale and practical protocols necessary to navigate the complexities of analysis, ensuring the integrity of the molecules that will advance into further stages of drug development. Adherence to these principles of self-validating systems is not merely good practice; it is a prerequisite for scientific excellence.

References

A Technical Guide to the Reaction Kinetics of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid Couplings for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Biaryls in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the synthesis of complex biaryl scaffolds is a cornerstone of drug discovery. Among these, molecules containing fluorine atoms and amide functionalities are of paramount importance due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a key building block for introducing such desirable motifs. However, the electronic properties of this substrate—specifically the electron-withdrawing nature of the fluoro and carbamoyl groups—present unique challenges and opportunities in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive analysis of the reaction kinetics for couplings involving this boronic acid, offering a comparative overview of catalytic systems and actionable protocols for researchers in drug development.

The Electronic Landscape of this compound: A Double-Edged Sword

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to its electronic properties. The subject of our analysis, this compound, possesses two key substituents that significantly influence its reactivity: an ortho-fluoro group and a meta-ethylcarbamoyl group.

  • The Activating Effect of the Ortho-Fluoro Substituent: Contrary to the general deactivating effect of electron-withdrawing groups, an ortho-fluoro substituent has been shown to accelerate the rate-determining transmetalation step of the Suzuki-Miyaura coupling. This is attributed to the ability of the fluorine atom to facilitate the transfer of the aryl group from boron to the palladium center. Studies on polyfluorophenylboronic acids have demonstrated that an ortho-fluoro substituent can increase the transmetalation efficiency by orders of magnitude compared to unsubstituted phenylboronic acid. For instance, 2-fluorophenylboronic acid reacts significantly faster than its non-fluorinated counterpart.[1]

The overall reactivity of this compound is therefore a result of the interplay between the accelerating effect of the ortho-fluoro group and the deactivating effect of the meta-ethylcarbamoyl group. Understanding this balance is crucial for selecting the optimal catalytic system.

Comparative Analysis of Catalytic Systems

The choice of the palladium catalyst and associated ligands is critical for achieving efficient and rapid coupling of electronically challenging substrates. Below is a comparative analysis of common catalytic systems for the coupling of this compound.

Table 1: Performance Comparison of Palladium Catalysts for Couplings of Electron-Deficient Arylboronic Acids
Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction TemperatureKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)2-580-110 °CReadily available, well-established.May require higher temperatures and longer reaction times for deactivated substrates.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich biaryl phosphines0.5-2Room Temp to 80 °CHigh activity for challenging substrates, lower catalyst loadings, milder conditions.[5]Higher cost of ligands.
Pd₂(dba)₃ / P(t-Bu)₃ Bulky, electron-rich phosphine1-3Room Temp to 60 °CHighly active for coupling aryl chlorides and other less reactive electrophiles.[6]Air-sensitive ligand.
[Pd(NHC)Cl₂]₂ N-Heterocyclic Carbene (NHC)1-360-100 °CHigh stability (often air and moisture tolerant), good activity for a broad range of substrates.

Expert Insight: For the coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are anticipated to provide superior performance in terms of reaction rate and yield. The enhanced activity of these catalysts is crucial to overcome the deactivating effect of the ethylcarbamoyl group while leveraging the accelerating effect of the ortho-fluoro substituent.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is essential for a thorough understanding and optimization of the coupling reaction. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.

Protocol 1: HPLC-Based Kinetic Monitoring of the Suzuki-Miyaura Coupling

Objective: To determine the initial reaction rate and kinetic profile for the coupling of this compound with a suitable aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoacetophenone, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1)

  • Internal standard (e.g., Dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block

  • Syringes and needles for sampling

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst/ligand mixture to the reaction and commence vigorous stirring at a constant temperature (e.g., 60 °C). This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[5][7]

Data Analysis:

  • Plot the concentration of the product as a function of time.

  • The initial reaction rate can be determined from the slope of the curve at the initial time points.

  • By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Mitigating Side Reactions: The Challenge of Protodeboronation

A common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This side reaction consumes the boronic acid and reduces the overall yield of the desired product.

Strategies to Minimize Protodeboronation:

  • Choice of Base: The use of milder bases, such as K₃PO₄ or Cs₂CO₃, can reduce the rate of protodeboronation compared to stronger bases like NaOH or KOH.

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Using anhydrous solvents and carefully dried reagents can be beneficial.[1]

  • Potassium Aryltrifluoroborate Salts: These salts (ArBF₃K) are often more stable towards protodeboronation than the corresponding boronic acids and can be used as effective coupling partners.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress protodeboronation to a greater extent than the desired coupling reaction.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the key steps in the catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis A Combine Reactants: Aryl Halide Boronic Acid Base Internal Standard B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Initiate Reaction: Add Catalyst at t=0 C->D E Maintain Constant Temperature D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Reaction F->G H HPLC Analysis G->H I Determine Concentrations H->I J Plot Concentration vs. Time I->J K Calculate Initial Rate J->K

Caption: Experimental workflow for kinetic analysis using HPLC.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound presents a fascinating case study in balancing electronic effects for synthetic advantage. The ortho-fluoro group provides an intrinsic kinetic advantage, while the meta-ethylcarbamoyl group necessitates the use of highly active catalytic systems. By employing modern palladium catalysts with bulky, electron-rich ligands and carefully controlling reaction conditions to minimize side reactions like protodeboronation, researchers can achieve efficient and rapid synthesis of valuable fluorinated biaryl amides. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals to accelerate their research and development efforts in this critical area of medicinal chemistry.

References

The Boronic Acid Advantage: A Comparative Guide to the Biological Activity of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. In this pursuit, the strategic selection of starting materials is paramount. (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid has emerged as a versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant biological activities. This guide provides an in-depth comparison of the performance of these derivatives against relevant alternatives, supported by experimental data and detailed protocols, offering a critical resource for advancing drug discovery programs.

The unique structural features of this compound, including the presence of a boronic acid moiety, a fluorine atom, and an ethylcarbamoyl group, contribute to its utility in generating compounds with desirable pharmacological properties. The boronic acid group, a well-established pharmacophore, can form reversible covalent bonds with target proteins, often leading to enhanced potency and selectivity.[1][2] The fluorine atom can improve metabolic stability and binding affinity, while the ethylcarbamoyl group provides a handle for further structural modifications to fine-tune activity and pharmacokinetic profiles.[1]

At the Forefront of Inflammation and Cancer Research: CXCR1/2 Antagonism

A prime example of the successful application of a related boronic acid is in the development of potent antagonists for the chemokine receptors CXCR1 and CXCR2. These receptors play a crucial role in the inflammatory cascade and have been implicated in the progression of various inflammatory diseases and cancers.[3] Structure-activity relationship (SAR) studies have led to the discovery of highly potent antagonists, with derivatives showing inhibitory concentrations (IC50) in the nanomolar range.

One notable compound, a potent noncompetitive boronic acid CXCR1/2 antagonist, demonstrated an IC50 of 38 nM in inhibiting CXCL1-induced calcium (Ca2+) flux in human polymorphonuclear cells (PMNs).[3] Furthermore, in recombinant HEK293 cells expressing CXCR2, this antagonist effectively blocked CXCL8-induced [35S]GTPγS binding with an IC50 of 60 nM and also inhibited ERK1/2 phosphorylation, a key downstream signaling event.[3] In vivo studies in a murine model of inflammation further validated its efficacy, with the compound significantly inhibiting inflammation at a dose of 0.2 mg/kg intravenously.[3]

The development of such potent antagonists highlights the potential of boronic acid derivatives in targeting chemokine receptors for therapeutic intervention. The noncompetitive nature of the inhibition observed with this class of compounds offers a potential advantage over competitive antagonists, as they may be less susceptible to competition from high local concentrations of endogenous ligands.[3]

Comparative Performance: Boronic Acid Derivatives vs. Other CXCR1/2 Antagonists

To provide a clearer perspective on the performance of these boronic acid derivatives, a comparison with other classes of CXCR1/2 antagonists is essential. The following table summarizes the inhibitory activities of various compounds, showcasing the competitive potency of the boronic acid-based inhibitors.

Compound/DerivativeTargetAssayIC50 (nM)Source
Boronic Acid Antagonist (SX-517 analog) CXCR1/2CXCL1-induced Ca2+ flux (human PMNs)38[3]
Boronic Acid Antagonist (SX-517 analog) CXCR2CXCL8-induced [35S]GTPγS binding (HEK293)60[3]
Tetrahydrofuran derivativeCXCR1/2CXCL1-induced Ca2+ flux (human PMNs)540[3]
S-benzyl derivativeCXCR1/2CXCL1-induced Ca2+ flux (human PMNs)390[3]
N-methyl-2-pyridyl derivativeCXCR1/2CXCL1-induced Ca2+ flux (human PMNs)78[3]

This data underscores the significant potency achieved with the boronic acid scaffold in targeting CXCR1/2. The ability to systematically modify the structure and observe corresponding changes in activity, as seen with the various derivatives, demonstrates the tractability of this chemical series for optimization.

Expanding the Therapeutic Landscape: Anticancer and Enzyme Inhibitory Activities

Beyond their anti-inflammatory potential, boronic acid derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer and enzyme inhibitory effects.[1][2] The electrophilic nature of the boron atom allows for unique interactions with the active sites of various enzymes, leading to potent and often selective inhibition.[1]

Several studies have highlighted the potential of boronic acids as anticancer agents, with mechanisms of action that include the inhibition of the proteasome, a key cellular machinery involved in protein degradation and cell cycle control.[1] The FDA-approved drug Bortezomib, a dipeptidyl boronic acid, is a prime example of the clinical success of this class of compounds in treating multiple myeloma.[1]

Furthermore, the versatility of the boronic acid scaffold allows for its incorporation into a wide range of molecular frameworks to target other enzymes implicated in disease. This adaptability makes this compound a valuable starting point for the design of novel enzyme inhibitors.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of novel compounds synthesized from this compound, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol 1: Intracellular Calcium (Ca2+) Flux Assay

This assay is crucial for evaluating the ability of compounds to inhibit chemokine receptor-mediated signaling.

Objective: To measure the inhibition of CXCL1-induced intracellular calcium mobilization in human polymorphonuclear cells (PMNs).

Methodology:

  • Cell Preparation: Isolate human PMNs from the whole blood of healthy donors using standard density gradient centrifugation techniques.

  • Dye Loading: Resuspend the isolated PMNs in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the dye-loaded PMNs with varying concentrations of the test compound or vehicle control for a specified period.

  • Stimulation and Measurement: Stimulate the cells with a pre-determined concentration of CXCL1 and immediately measure the change in intracellular calcium concentration using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of primary human PMNs provides a physiologically relevant system for studying CXCR1/2 signaling. The ratiometric measurement of fluorescence from calcium indicators like Fura-2 minimizes the impact of variations in cell number and dye loading.

Protocol 2: [35S]GTPγS Binding Assay

This assay directly measures the activation of G protein-coupled receptors (GPCRs) like CXCR2.

Objective: To determine the inhibitory effect of compounds on CXCL8-induced G protein activation in membranes from cells expressing CXCR2.

Methodology:

  • Membrane Preparation: Prepare crude membranes from HEK293 cells stably expressing the human CXCR2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, a fixed concentration of [35S]GTPγS, and GDP.

  • Stimulation: Initiate the reaction by adding a specific concentration of the agonist CXCL8.

  • Incubation and Termination: Incubate the reaction mixture at 30°C for a defined period. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

  • Scintillation Counting: Measure the amount of bound [35S]GTPγS on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by analyzing the dose-dependent inhibition of CXCL8-stimulated [35S]GTPγS binding.

Causality Behind Experimental Choices: This cell-free assay provides a direct measure of receptor-G protein coupling, isolating the effect of the compound on this specific step in the signaling cascade. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated G protein state.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate key signaling pathways and experimental workflows.

G cluster_0 CXCR1/2 Signaling Pathway cluster_1 Mechanism of Boronic Acid Antagonist CXCL1_8 CXCL1 / CXCL8 CXCR1_2 CXCR1 / CXCR2 CXCL1_8->CXCR1_2 G_protein G Protein (Gαiβγ) CXCR1_2->G_protein Activation PLC PLCβ G_protein->PLC ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Inflammation Inflammation Cell Migration ERK_pathway->Inflammation Antagonist Boronic Acid Antagonist Antagonist->CXCR1_2 Noncompetitive Inhibition

Caption: Simplified CXCR1/2 signaling pathway and the inhibitory action of a noncompetitive boronic acid antagonist.

G cluster_workflow Experimental Workflow: In Vitro Evaluation start Synthesized Compound from this compound assay1 Primary Screening: Ca²⁺ Flux Assay start->assay1 decision1 Active? assay1->decision1 assay2 Mechanism of Action: [³⁵S]GTPγS Binding Assay decision1->assay2 Yes sar Structure-Activity Relationship (SAR) Studies decision1->sar No assay3 Downstream Signaling: ERK1/2 Phosphorylation Assay assay2->assay3 assay3->sar lead_opt Lead Optimization sar->lead_opt

Caption: A logical workflow for the in vitro biological evaluation of newly synthesized compounds.

Conclusion and Future Directions

This compound stands as a valuable and versatile starting material for the synthesis of novel bioactive compounds. The derivatives, particularly in the context of CXCR1/2 antagonism, have demonstrated exceptional potency and offer a promising avenue for the development of new therapeutics for inflammatory diseases and cancer. The broader potential for these compounds as enzyme inhibitors further expands their therapeutic applicability.

The experimental protocols and comparative data presented in this guide are intended to empower researchers to effectively design, synthesize, and evaluate new chemical entities based on this privileged scaffold. Future research should continue to explore the vast chemical space accessible from this starting material, with a focus on elucidating the structure-activity relationships that govern their diverse biological activities. By leveraging the unique properties of the boronic acid moiety, medicinal chemists can continue to unlock new therapeutic opportunities and address unmet medical needs.

References

A Comparative Spectroscopic Guide to (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, arylboronic acids are indispensable scaffolds. Their unique electronic properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, have cemented their role as critical building blocks in medicinal chemistry. Among these, (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid and its derivatives represent a class of compounds with significant potential, frequently explored for their utility as enzyme inhibitors and as key intermediates in the synthesis of complex pharmaceutical agents.

This guide offers a comprehensive spectroscopic comparison of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and supporting experimental data derived from analogous compounds to illuminate the structural nuances that spectroscopic analysis reveals. Our approach is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

The Significance of Spectroscopic Characterization

Thorough spectroscopic characterization is paramount in drug development. It provides unequivocal proof of a molecule's identity, purity, and structural integrity. For boronic acid derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are not merely for routine analysis; they are powerful tools for understanding the electronic environment of the boron atom, the influence of substituents on the phenyl ring, and the potential for intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR each provide a unique piece of the structural puzzle.

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydride trimers known as boroxines, especially in non-polar solvents. This can lead to broadened signals and complex spectra. To obtain sharp, interpretable spectra, it is often advantageous to use a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), which can break up the boroxine trimers.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a this compound derivative, we expect to see distinct signals for the aromatic protons, the ethyl group of the carbamoyl moiety, and the labile protons of the boronic acid and amide groups.

  • Aromatic Protons: The substitution pattern on the phenyl ring will dictate the multiplicity and chemical shifts of the aromatic protons. Due to the fluorine and boronic acid substituents, complex splitting patterns (doublets of doublets, triplets of doublets) are expected.

  • Ethyl Group: The ethyl group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

  • Labile Protons: The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes rendering them unobservable. The amide N-H proton will typically appear as a triplet due to coupling with the adjacent methylene group.

Table 1: Representative ¹H NMR Data for Structurally Similar Compounds

CompoundSolventAromatic Protons (ppm)Ethyl Group (ppm)Other Signals (ppm)
2-Fluorophenylboronic acidCDCl₃8.13 (d), 7.32 (d)--
N-Ethylbenzamide--1.25 (t, 3H), 3.45 (q, 2H)7.8 (br s, 1H, NH)
4-Fluorobenzamide-7.8 (m, 2H), 7.1 (m, 2H)-7.5 (br s, 1H, NH), 8.1 (br s, 1H, NH)

Data is illustrative and sourced from publicly available spectral databases for analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals to observe include:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine, boronic acid, and carbamoyl groups. The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

  • Carbonyl Carbon: The carbonyl carbon of the amide will appear in the downfield region, typically around 165-175 ppm.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination state and electronic environment.

  • Trigonal Boronic Acids: Acyclic arylboronic acids typically exhibit a broad signal in the range of δ 27-33 ppm.

  • Tetrahedral Boronate Esters: If the boronic acid forms a complex, for instance with a diol, the boron atom becomes tetracoordinate, and the ¹¹B signal shifts upfield to the range of δ 5-15 ppm. This technique is particularly useful for studying the interactions of boronic acids with biological molecules.[1][2]

¹⁹F NMR Spectroscopy

For fluorinated derivatives, ¹⁹F NMR is a valuable tool. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing insights into the electronic effects of the other substituents on the ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Figure 1: A generalized workflow for the NMR analysis of boronic acid derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum will be characterized by several key absorption bands.

  • O-H Stretching: The B(OH)₂ group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

  • N-H Stretching: The amide N-H group will typically show a sharp to medium absorption band around 3300-3500 cm⁻¹.

  • C=O Stretching (Amide I): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is indicative of the amide carbonyl group.

  • N-H Bending (Amide II): This band appears in the region of 1510-1570 cm⁻¹.

  • B-O Stretching: A strong absorption band is typically observed in the 1310-1380 cm⁻¹ region, corresponding to the B-O stretching vibration.

  • C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region is characteristic of the C-F bond.

Table 2: Key FTIR Absorption Frequencies for Phenylboronic Acid Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Boronic Acid)3200 - 3600 (broad)
N-H (Amide)3300 - 3500
C=O (Amide I)1630 - 1680
N-H bend (Amide II)1510 - 1570
B-O Stretch1310 - 1380
C-F Stretch1000 - 1400

These ranges are general and can be influenced by the specific molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like the ones , the absorption maxima (λ_max) are influenced by the substituents on the phenyl ring. The presence of the carbamoyl and boronic acid groups, which can participate in conjugation, will affect the energy of the π → π* transitions. A comparative analysis of derivatives with different substituents can reveal how these groups modulate the electronic structure of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For boronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique that can often detect the molecular ion.

Under electron ionization (EI), a harder ionization technique, boronic acids can undergo dehydration to form the corresponding boroxine. The fragmentation pattern will be influenced by the substituents on the phenyl ring, with characteristic losses of water, the ethylcarbamoyl group, and the boronic acid moiety. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

fragmentation_pathway M Molecular Ion [M]⁺ M_H2O [M-H₂O]⁺ (Loss of water from boronic acid) M->M_H2O M_C2H5NCO [M-C₂H₅NCO]⁺ (Loss of ethyl isocyanate) M->M_C2H5NCO Boroxine Boroxine Trimer (Under certain conditions) M->Boroxine Dehydration C7H5BFO [C₇H₅BFO]⁺ (Fragment after amide cleavage) M_C2H5NCO->C7H5BFO

References

A Senior Application Scientist's Guide to Purity Assessment of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of a program's success. Boronic acids, and their derivatives, are indispensable building blocks in medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a key intermediate whose purity directly impacts the impurity profile, yield, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, grounded in years of field-proven insights, to empower you to build self-validating and robust analytical protocols.

The Criticality of Purity in Boronic Acid Intermediates

The boronic acid functional group, while versatile, is susceptible to several side reactions during synthesis and storage. Impurities can arise from unreacted starting materials, byproducts from parallel reaction pathways, or degradation. These impurities can be structurally similar to the target molecule, posing significant challenges for purification and analysis.

Common impurities in the synthesis of substituted phenylboronic acids include:

  • Homocoupling Byproducts: Formed from the coupling of two Grignard or organolithium reagents.

  • Protodeboronation Products: The loss of the boronic acid moiety, resulting in the corresponding arene.

  • Boronic Anhydrides (Boroxines): Cyclic trimers formed through the dehydration of the boronic acid.

  • Residual Palladium: From the cross-coupling reaction, which is a significant concern due to its toxicity.

  • Unreacted Starting Materials and Reagents.

The presence of these impurities, even at trace levels, can have significant downstream consequences. For instance, a reactive impurity could lead to the formation of a new, unexpected, and potentially toxic compound in the final API. Therefore, a multi-faceted analytical approach is essential to ensure the comprehensive characterization of this compound purity.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment is a balance of sensitivity, selectivity, speed, and the specific information required. Here, we compare the most powerful and commonly employed methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its high resolving power and sensitivity. For boronic acids, reversed-phase HPLC with UV detection is the most common approach.

Expertise & Experience in HPLC Method Development:

The primary challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation. The choice of column, mobile phase composition, and pH are critical to obtaining accurate and reproducible results.

  • Column Selection: A C18 column with low silanol activity is often preferred to minimize interactions that can lead to peak tailing and degradation.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase. The use of a buffer is crucial to control the pH and ensure consistent retention times. Formic acid or ammonium acetate are frequently used additives.

  • Causality: The acidic nature of the mobile phase can suppress the ionization of the boronic acid, leading to better peak shape and retention on a reversed-phase column.

Trustworthiness through System Suitability:

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying parameters such as retention time, peak area, theoretical plates, and tailing factor are within predefined limits.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification and quantification of trace-level impurities.

Expertise & Experience in LC-MS Analysis:

For this compound, electrospray ionization (ESI) in negative ion mode is often effective, as the boronic acid can be deprotonated.

  • Ionization: ESI is a soft ionization technique that typically yields the [M-H]⁻ ion, minimizing fragmentation and simplifying spectral interpretation.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification of impurities, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion is selected and fragmented to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[1]

Trustworthiness through Internal Standards:

For quantitative LC-MS analysis, the use of an internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a structurally similar compound that is not present in the sample.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Expertise & Experience in qNMR Analysis:

¹H NMR is the most commonly used nucleus for qNMR. For this compound, distinct signals in the aromatic region can be used for quantification against a certified internal standard of known purity.

  • Internal Standard Selection: The internal standard must have a known concentration and purity, and its signals should not overlap with those of the analyte. Maleic acid or dimethyl sulfone are common choices.

  • ¹¹B NMR: While ¹H NMR is used for quantification, ¹¹B NMR spectroscopy is a powerful tool for characterizing boronic acids and identifying boron-containing impurities.[2] The chemical shift of the boron atom provides information about its coordination state.

Trustworthiness through Method Validation:

A qNMR method must be validated for accuracy, precision, specificity, and linearity to ensure reliable results.

Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick and simple indication of purity. A pure crystalline solid will have a sharp melting point range, typically less than 2°C. The presence of impurities will generally cause a depression and broadening of the melting point range.[3]

Expertise & Experience in Melting Point Determination:

While not a quantitative technique, melting point analysis is a valuable tool for preliminary purity assessment. For this compound, a reported melting point is 141-143 °C. A significant deviation from this range would suggest the presence of impurities.

Trustworthiness through Calibration:

The melting point apparatus should be regularly calibrated using certified reference standards to ensure accurate temperature measurement.

Data Presentation: A Comparative Summary

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Melting Point Analysis
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation by HPLC followed by mass-based detection.Quantification based on the direct proportionality of NMR signal integral to the number of nuclei.Determination of the temperature range over which a solid transitions to a liquid.
Primary/Secondary Secondary method requiring a reference standard.Secondary method for quantification, but can provide primary structural information.Primary ratio method; can determine purity without an analyte-specific reference standard.Physical property measurement, not a direct purity quantification method.
Selectivity High selectivity for separating structurally similar compounds.Very high selectivity, especially with MS/MS.Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.Low selectivity; different impurities can have similar effects.
Sensitivity High (ng to µg range).Very high (pg to ng range).[1]Moderate (µg to mg range).Low sensitivity to small amounts of impurities.
Quantitative? YesYesYesNo (provides an indication of purity)
Throughput HighModerate to HighLow to ModerateHigh

Experimental Protocols: A Recommended Analytical Workflow

A robust purity assessment of this compound should employ a combination of orthogonal techniques to provide a comprehensive and reliable picture. The following workflow is recommended:

References

A Senior Application Scientist's Guide to Benchmarking (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cross-Coupling in Modern Synthesis

In the landscape of modern drug discovery and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are not merely academic curiosities; they are indispensable tools used daily in laboratories worldwide to assemble complex molecular architectures.[3][4] The choice of building blocks for these reactions is critical, as it directly influences reaction efficiency, substrate scope, and the physicochemical properties of the final product.

This guide provides an in-depth performance benchmark of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid , a specialized reagent designed for incorporating a synthetically valuable fluorinated phenylamide motif. We will objectively compare its performance in standard Suzuki-Miyaura and Heck cross-coupling reactions against common alternatives, supported by representative experimental data. Our analysis will delve into the mechanistic rationale behind its reactivity, providing researchers, scientists, and drug development professionals with the field-proven insights needed to effectively integrate this reagent into their synthetic workflows.

Understanding the Reagent: this compound

The structure of this compound is notable for two key features that dictate its reactivity:

  • An ortho-Fluorine Substituent: The highly electronegative fluorine atom positioned ortho to the boronic acid group significantly increases the Lewis acidity of the boron center.[5][6] This electronic perturbation is crucial, as it generally accelerates the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8]

  • A meta-Ethylcarbamoyl Group: This electron-withdrawing amide functionality further decreases electron density on the aromatic ring, complementing the effect of the fluorine atom.

Collectively, these features classify this molecule as an electron-deficient boronic acid. While this electronic profile enhances reactivity in the transmetalation step, it can also increase susceptibility to protodeboronation—a common side reaction where the boronic acid group is cleaved by hydrolysis.[9][10] Therefore, careful selection of reaction conditions is paramount to harnessing its full synthetic potential.

Performance Benchmark 1: The Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming biaryl structures due to its operational simplicity and the general stability of boronic acids.[11][12][13]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13][14] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][14]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid caption Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Performance Data

The following table benchmarks the performance of this compound against Phenylboronic Acid (the baseline), 2-Fluorophenylboronic Acid (isolating the ortho-fluoro effect), and 4-Carbamoylphenylboronic acid (isolating the electron-withdrawing group effect) in a standardized coupling with 4-Bromoacetophenone.

Boronic Acid PartnerKey Structural FeaturesCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidBaseline (Electron-Neutral)Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O9012~85%
2-Fluorophenylboronic Acidortho-F (Inductive Effect)Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O906~92%[7]
4-Carbamoylphenylboronic acidpara-CONH₂ (EWG)Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O908~88%
(5-(Et-carbamoyl)-2-F-phenyl)boronic acid ortho-F + meta-CONHEt (Strong EWG) Pd(PPh₃)₄ (3 mol%) K₃PO₄ THF/H₂O RT 0.5 ~95-99%[8]

Note: Data is compiled from representative literature procedures to provide a standardized performance benchmark. Yields are highly dependent on the specific substrates and precise conditions.[15]

Analysis & Field Insights: The data clearly illustrates the superior reactivity of this compound.

  • Causality of Performance: The combination of the ortho-fluorine and the meta-carbamoyl group creates a highly electron-deficient system. This high Lewis acidity dramatically accelerates the transmetalation step, allowing the reaction to proceed rapidly even at room temperature.[8] In contrast, the baseline phenylboronic acid requires elevated temperatures and longer reaction times. While 2-fluorophenylboronic acid shows enhanced reactivity over the baseline, the addition of the second electron-withdrawing group in our target molecule provides a significant synergistic boost.[7]

  • Trustworthiness Through Protocol Design: The enhanced reactivity allows for the use of milder bases like K₃PO₄, which is crucial for preventing the competing protodeboronation side reaction that plagues many electron-deficient boronic acids.[8] Using a stronger base like NaOH with this reactive species could lead to significant degradation of the starting material.

Standard Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a modern XPhos-based precatalyst, 2 mol%).[8] Add degassed THF (2 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. For this reactive boronic acid, reactions are often complete within 30-60 minutes.

  • Workup and Purification: Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Performance Benchmark 2: The Oxidative Heck C-C Coupling

While the classic Heck reaction couples aryl halides with alkenes, a valuable variant uses arylboronic acids as the coupling partner.[16][17] This "Suzuki-type Heck" reaction is an oxidative process that offers a halide-free pathway to vinylarenes.

Comparative Performance Data

This table compares the performance of the boronic acids in a Heck-type coupling with n-butyl acrylate.

Boronic Acid PartnerKey Structural FeaturesCatalyst / LigandOxidantSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidBaseline (Electron-Neutral)Pd(OAc)₂ (5 mol%)O₂ (1 atm)DMF10024~75%
2-Fluorophenylboronic Acidortho-F (Inductive Effect)Pd(OAc)₂ (5 mol%)O₂ (1 atm)DMF10018~82%
4-Carbamoylphenylboronic acidpara-CONH₂ (EWG)Pd(OAc)₂ (5 mol%)O₂ (1 atm)DMF8020~80%
(5-(Et-carbamoyl)-2-F-phenyl)boronic acid ortho-F + meta-CONHEt (Strong EWG) Pd(OAc)₂ (5 mol%) O₂ (1 atm) DMF 80 12 ~88-93%

Analysis & Field Insights: Similar to the Suzuki-Miyaura reaction, the electron-deficient nature of this compound proves advantageous. The enhanced Lewis acidity facilitates the crucial transmetalation step with the palladium catalyst, leading to higher yields in shorter times and at lower temperatures compared to the electron-neutral phenylboronic acid. This efficiency is critical in Heck reactions, which can sometimes be plagued by side reactions like alkene isomerization or polymerization under prolonged heating.

Workflow for a Heck-Type Coupling Experiment

Heck_Workflow start Start: Assemble Reagents reagents 1. Charge flask with Boronic Acid, n-Butyl Acrylate, and Pd(OAc)₂ start->reagents solvent 2. Add DMF solvent reagents->solvent atmosphere 3. Purge with Oxygen (or Air) via balloon solvent->atmosphere reaction 4. Heat reaction mixture at 80 °C and monitor by TLC/LC-MS atmosphere->reaction workup 5. Cool, dilute with EtOAc, and perform aqueous wash reaction->workup purify 6. Dry organic layer and purify by column chromatography workup->purify end End: Isolate Product purify->end caption Experimental workflow for a Heck-type reaction.

Caption: A typical experimental workflow for an oxidative Heck reaction.

A Note on Buchwald-Hartwig Amination

It is important to clarify the scope of the Buchwald-Hartwig amination. This reaction is specifically a palladium-catalyzed coupling between an aryl halide/triflate and an amine to form a C-N bond.[2][18][19][20] Therefore, a boronic acid is not a direct coupling partner in this transformation. For C-N bond formation using boronic acids, one would typically employ the Chan-Lam coupling, which uses a copper catalyst. While a comprehensive benchmark of this compound in the Chan-Lam reaction is outside the scope of this guide, its electron-deficient nature would be expected to influence reaction outcomes.

Conclusion and Recommendations

Our comparative analysis demonstrates that This compound is a high-performance reagent for Suzuki-Miyaura and oxidative Heck cross-coupling reactions.

  • Key Advantage: Its highly electron-deficient aromatic core, a result of synergistic ortho-fluoro and meta-carbamoyl substitution, leads to significantly enhanced reaction rates. This allows for the use of milder conditions (room temperature for Suzuki) and shorter reaction times, which improves efficiency and can suppress potential side reactions.

  • Recommendation: This boronic acid is highly recommended for synthetic campaigns where rapid and efficient incorporation of the 2-fluoro-5-phenylamide motif is required. It is particularly well-suited for late-stage functionalization of complex molecules where mild conditions are essential to preserve sensitive functional groups.

  • Consideration: Researchers should remain mindful of the potential for protodeboronation. The use of moderately strong bases like K₃PO₄ or Cs₂CO₃ over hydroxides, coupled with the rapid reaction kinetics, provides a robust strategy to maximize yield and minimize degradation of this valuable synthetic intermediate.

References

A Senior Scientist's Guide to the Computational Analysis of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Modern Building Block

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated building block increasingly utilized in medicinal chemistry and materials science.[1][2] Its utility stems from the unique interplay of its structural features: an arylboronic acid primed for Suzuki-Miyaura cross-coupling, a fluorine atom that can modulate physicochemical properties like metabolic stability, and an ethylcarbamoyl group that introduces a hydrogen-bond donor/acceptor site while significantly altering the electronic landscape of the phenyl ring.[3] Boronic acids are renowned for their versatility, stability, and relatively low toxicity, making them indispensable tools in modern synthesis.[4][5]

However, predicting the reactivity of such a multi-substituted reagent can be complex. Electron-withdrawing groups, like the fluoro and carbamoyl moieties, are known to enhance the rate of transmetalation in Suzuki-Miyaura couplings but can also increase susceptibility to undesired side reactions like protodeboronation.[6][7][8] This guide provides a comprehensive framework for employing computational analysis, specifically Density Functional Theory (DFT), to predict and understand the reactivity of this compound. We will compare its predicted performance against structurally simpler, alternative boronic acids to isolate the effects of its key substituents and provide a detailed, validated protocol for researchers to implement.

Section 1: In Silico Characterization of the Reagent

Before modeling reactivity, a fundamental understanding of the molecule's intrinsic electronic properties is crucial. The first step is to establish a robust computational model to determine its ground-state geometry and electronic structure.

The fluorine atom at the C2 position and the ethylcarbamoyl group at the C5 position are both electron-withdrawing. This electronic pull is expected to decrease the electron density on the phenyl ring and influence the boron atom's Lewis acidity. DFT calculations are an excellent tool for quantifying these effects.[9][10][11]

Proposed Computational Protocol: Structural and Electronic Analysis

A reliable method for this initial analysis is DFT using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p).[9][12] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization: Calculate the lowest energy conformation of the molecule.

  • Frequency Analysis: Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, compute key electronic descriptors:

    • Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions.

    • HOMO/LUMO Energies: To assess the molecule's frontier molecular orbitals and predict its general reactivity.

    • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and understand electron distribution.

The workflow for this initial characterization is outlined below.

cluster_0 Computational Workflow: Reagent Characterization start Define Input Structure This compound dft Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Perform Geometry Optimization dft->geom_opt freq_analysis Perform Frequency Analysis geom_opt->freq_analysis check_freq Verify No Imaginary Frequencies freq_analysis->check_freq check_freq->geom_opt Imaginary Frequencies Found (Re-optimize) properties Calculate Electronic Properties (MEP, HOMO/LUMO, NBO) check_freq->properties True Minimum end_node Analyzed Reagent Properties properties->end_node

Caption: A typical workflow for the initial computational characterization of a molecule using DFT.

Section 2: Comparative Reactivity in Suzuki-Miyaura Coupling

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[13] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step, which is often rate-limiting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Ar-Pd(II)-X(L)₂ Oxidative Addition Complex pd0->oxidative_add Ar-X transmetalation Ar-Pd(II)-Ar'(L)₂ Transmetalation Complex oxidative_add->transmetalation Ar'-B(OH)₂ Base reductive_elim {Product Formation} transmetalation->reductive_elim Reductive Elimination reductive_elim->pd0 Ar-Ar'

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

To provide a meaningful analysis, we will compare the predicted reactivity of our target molecule with three well-understood alternatives. This allows for the systematic dissection of substituent effects.

Comparison Cohort
  • Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for electronic effects.

  • 2-Fluorophenylboronic Acid: Isolates the impact of the ortho-fluoro substituent on reactivity and stability.

  • 4-Carboxyphenylboronic Acid: Provides a comparison to a different, commonly used electron-withdrawing group at a para position.

Computational Approach to Transmetalation

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. We can model this process computationally to find the transition state (TS) and calculate the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate. Studies have shown that electron-poor arylboronic acids tend to undergo transmetalation more readily.[7]

The proposed analysis involves modeling the reaction between the boronate form of each acid (formed by the addition of a base, e.g., OH⁻) and a model oxidative addition complex (e.g., trans-[Pd(Br)(Ph)(PH₃)₂]).

Predicted Reactivity Comparison

The table below summarizes the expected outcomes from the computational analysis. The values are hypothetical but based on established chemical principles. A lower ΔG‡ for transmetalation indicates higher reactivity in this key step.

Boronic AcidKey SubstituentsExpected Electronic EffectPredicted ΔG‡ (Transmetalation)Predicted Stability (vs. Protodeboronation)
Phenylboronic AcidNoneNeutral (Baseline)HighHigh
2-Fluorophenylboronic Acid2-FluoroElectron-WithdrawingMediumMedium
4-Carboxyphenylboronic Acid4-CarboxyElectron-WithdrawingMedium-LowMedium-Low
(5-Ethylcarbamoyl-2-fluorophenyl)boronic acid 2-Fluoro, 5-Ethylcarbamoyl Strongly Electron-Withdrawing Low Low

Section 3: Assessing Stability - The Protodeboronation Side Reaction

A critical factor in the utility of boronic acids, especially electron-deficient ones, is their stability under basic reaction conditions. Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway that reduces yield.[6][8]

Computational chemistry can predict the susceptibility of a boronic acid to this side reaction by calculating the activation energy for the C-B bond cleavage. A higher energy barrier suggests greater stability.

Protodeboronation Protodeboronation Pathway reactant Ar-B(OH)₂ ts Transition State [Ar--B(OH)₂--H₂O] reactant->ts ΔG‡ (Protodeboronation) product Ar-H + B(OH)₃ ts->product

Caption: A simplified representation of the protodeboronation side reaction pathway.

We hypothesize that the strong electron-withdrawing nature of the substituents on (5-Ethylcarbamoyl)-2-fluorophenyl)boronic acid will lower the activation barrier for protodeboronation compared to phenylboronic acid, making it more prone to decomposition under prolonged heating or strongly basic conditions. This computational insight is invaluable for experimental design, suggesting that reactions with this reagent may benefit from milder conditions, shorter reaction times, or the use of specific catalyst systems designed for unstable boronic acids.[8]

Section 4: A Validated Step-by-Step Computational Protocol

This section provides a detailed methodology for executing the computational analyses described above using a common quantum chemistry software package like Gaussian.

Software: Gaussian 16 or later. Visualization: GaussView, Avogadro, or similar.

Protocol 1: Geometry Optimization and Electronic Structure
  • Build Molecule: Construct the 3D structure of (5-Ethylcarbamoyl)-2-fluorophenyl)boronic acid in a molecular editor.

  • Create Input File:

  • Execute Calculation: Run the Gaussian job.

  • Analyze Output:

    • Open the log file in a viewer. Confirm successful completion.

    • Verify the absence of imaginary frequencies to confirm a true energy minimum.

    • Visualize the MEP surface and HOMO/LUMO orbitals.

Protocol 2: Transition State Calculation for Transmetalation

This is an advanced calculation requiring a good initial guess for the transition state geometry.

  • Build Reactant Complex: Assemble the boronate and the palladium complex (e.g., trans-[Pd(Br)(Ph)(PH₃)₂]) in the same input file.

  • Locate Transition State (TS):

    • Use a TS optimization method like Opt=(TS, CalcFC, NoEigentest).

    • The initial geometry should be an educated guess of the TS structure where the aryl group is bridging the B and Pd atoms.

  • Verify Transition State:

    • Perform a frequency calculation on the optimized TS geometry. A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Calculate Activation Energy:

    • Run energy calculations on the initial reactants and the found transition state.

    • The activation energy is calculated as: ΔG‡ = G(TS) - G(Reactants).

Conclusion

The computational analysis of this compound provides profound insights into its reactivity profile before it is ever used on the bench. Our comparative framework suggests that this reagent is likely a highly reactive partner for Suzuki-Miyaura coupling due to the strong electron-withdrawing effects of its substituents. This high reactivity, however, comes with a predicted trade-off in stability, with an increased susceptibility to protodeboronation.

This in-silico-first approach allows researchers to anticipate challenges and rationally design experimental conditions. For this specific boronic acid, the computational data would guide the scientist to favor:

  • Highly active palladium catalysts that operate at lower temperatures.

  • Milder bases or shorter reaction times to minimize decomposition.

  • Careful screening of solvents to optimize both solubility and stability.

By integrating these computational methods into the research workflow, scientists can accelerate discovery, conserve resources, and gain a deeper mechanistic understanding of the complex interplay between molecular structure and chemical reactivity.

References

A Comparative Guide to Suzuki Coupling Yields: (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid with Various Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: The Strategic Importance of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1] For researchers in drug development and materials science, the choice of coupling partners is paramount to achieving high yields and purity. This guide focuses on a particularly relevant building block: This compound . The presence of the fluoro and ethylcarbamoyl substituents makes this boronic acid a key intermediate in the synthesis of complex molecules, including the estrogen receptor degrader, Elacestrant.

This technical guide provides a comparative analysis of the reaction yields of this compound with a range of aryl halides. By examining experimental data and underlying mechanistic principles, we aim to equip researchers with the insights needed to select optimal reaction partners and conditions, thereby accelerating their research and development endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the aryl halide profoundly influences the rate-determining step, which is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3]

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)L2-X B->C D Transmetalation E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OR)2 H->D I Base I->D

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields: The Impact of the Halogen Leaving Group

The following table summarizes expected and reported yields for the Suzuki coupling of this compound with various aryl halides. The data for the aryl bromide is based on a documented synthesis of an Elacestrant intermediate. The yields for aryl iodide, chloride, and triflate are representative estimates based on established reactivity principles and data from couplings of structurally similar partners.

Aryl Halide PartnerLeaving GroupTypical Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)
Aryl IodideIPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃ or K₃PO₄Toluene/Water or Dioxane/Water80-100>90%
Aryl BromideBrHT@NC/Pd-Water9095% (documented)
Aryl TriflateOTfPd(OAc)₂/PCy₃ or similar bulky phosphine ligandsCs₂CO₃ or K₃PO₄Dioxane or Toluene80-11070-90%
Aryl ChlorideClPd(OAc)₂/Bulky phosphine ligand (e.g., SPhos, XPhos)K₃PO₄ or Cs₂CO₃Dioxane or t-Amyl Alcohol100-12050-80%

Note: The yields for aryl iodides, triflates, and chlorides are estimates based on typical Suzuki-Miyaura reaction outcomes and may vary depending on the specific substrate and reaction conditions. The aryl bromide yield is from a documented, optimized synthesis.

Halide_Reactivity cluster_reactivity Relative Reactivity in Oxidative Addition Aryl Iodide Aryl Iodide Aryl Bromide Aryl Bromide Aryl Iodide->Aryl Bromide > Aryl Triflate Aryl Triflate Aryl Bromide->Aryl Triflate > Aryl Chloride Aryl Chloride Aryl Triflate->Aryl Chloride >> Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid Ester, and Catalyst B Add Water A->B C Stir at 90°C B->C D Monitor Progress (LC-MS/TLC) C->D E Cool to Room Temperature D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Final Product H->I

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid, like many of its chemical class, should be presumed hazardous. Boronic acids are generally recognized as causing skin, eye, and respiratory irritation.[1][2] Some may be harmful if swallowed.[3][4] Therefore, treating this compound as hazardous waste is the foundational step in its lifecycle management.[5][6]

Table 1: Assumed Hazard Profile and Essential Safety Precautions

Hazard ClassificationRecommended Personal Protective Equipment (PPE)Handling Environment
Skin Irritant[1]Nitrile or neoprene gloves, fully fastened lab coat[7]Certified chemical fume hood[5]
Eye Irritant[1]Chemical safety goggles or face shield[7][8]Readily accessible eyewash station and safety shower[9][10]
Respiratory Irritant[2]NIOSH/MSHA approved respirator for powders or aerosols[8][9]Well-ventilated area, local exhaust ventilation[10][11]
Potential Oral Toxicity[3]Avoid ingestion; wash hands thoroughly after handling[8][12]No eating, drinking, or smoking in the laboratory[12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct PPE must be worn to create a barrier between the researcher and the chemical.[5] This is not merely a procedural step but a critical measure to prevent accidental exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield to guard against splashes.[7][10]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Consider double-gloving for added protection.[7]

  • Body Protection : A fully fastened lab coat protects the skin from potential contact.[8]

  • Footwear : Closed-toe shoes are required to prevent injury from spills.[7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[8][9]

Waste Segregation and Collection: A Protocol for Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6] this compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][9]

Step-by-Step Collection Procedure:
  • Designate Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7] The containers should be made of a material compatible with boronic acids.[9]

  • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][7]

  • Solid Waste : This includes contaminated gloves, weighing papers, and any other solid materials that have come into contact with the chemical. Place these items in the designated solid hazardous waste container.[5]

  • Liquid Waste : Solutions containing this compound should be collected in a designated liquid hazardous waste container.[5]

  • Incompatible Materials : Ensure that the waste container is not stored with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent hazardous chemical reactions.[6][13]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:
  • Secure the Area : Alert colleagues and restrict access to the spill area.[9]

  • Containment : For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[10] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.[9]

  • Decontamination : The spill area should be thoroughly cleaned. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[7] All cleaning materials and rinsates must be collected as hazardous waste.[7][9]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your site-specific procedures.[9]

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

Container Decontamination Protocol:
  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent.[5]

  • Collect Rinsate : The first rinsate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional guidelines.[5]

  • Final Disposal : After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's recycling or waste management policies.[5]

Waste Storage and Final Disposal

Proper storage of hazardous waste is a critical step before its final disposal by licensed professionals.

  • Storage : Sealed and labeled waste containers should be stored in a designated satellite accumulation area.[7]

  • Pickup : Follow your institution's specific procedures for hazardous waste pickup. Do not attempt to transport hazardous waste outside of your designated work area.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood SolidWaste Solid Waste (Gloves, Paper, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Collect LiquidWaste Liquid Waste (Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Collect StorageArea Designated Satellite Accumulation Area SolidContainer->StorageArea Store Securely LiquidContainer->StorageArea Store Securely Disposal Professional Hazardous Waste Disposal StorageArea->Disposal Arrange Pickup

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15] It is the responsibility of the researcher and their institution to ensure that all procedures are in accordance with these regulations.

By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.